PF-05212377
説明
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
potent and selective 5-HT6 receptor antagonist
特性
CAS番号 |
1226793-34-5 |
|---|---|
分子式 |
C18H20N4O2S |
分子量 |
356.4 g/mol |
IUPAC名 |
1-(benzenesulfonyl)-2-methyl-4-piperazin-1-ylbenzimidazole |
InChI |
InChI=1S/C18H20N4O2S/c1-14-20-18-16(21-12-10-19-11-13-21)8-5-9-17(18)22(14)25(23,24)15-6-3-2-4-7-15/h2-9,19H,10-13H2,1H3 |
InChIキー |
MAYQIFVKVAUMPD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC=C2N4CCNCC4 |
製品の起源 |
United States |
Foundational & Exploratory
An Examination of PF-05212377 (Samelisant) in the Context of Alzheimer's Disease
A Technical Overview for Drug Development Professionals
While PF-05212377, also known as Samelisant, has been investigated for its potential therapeutic effects, it is crucial to note that its primary development and clinical trials have been centered on narcolepsy and other sleep-related disorders.[1][2][3] However, the compound was also the subject of a Phase 2 clinical trial for mild to moderate Alzheimer's disease (AD). This guide provides a detailed overview of the available information regarding this compound's mechanism of action and its investigation in the context of AD.
Core Mechanism of Action: A Dual Target Approach
Initial research and clinical trials have explored two distinct mechanisms of action for this compound. It has been characterized as both a potent and selective 5-HT6 receptor antagonist and a histamine H3 receptor inverse agonist .[4][5]
-
As a 5-HT6 Receptor Antagonist: The serotonin 6 (5-HT6) receptor is implicated in cognitive processes, including learning and memory. Antagonism of this receptor has been considered a potential therapeutic strategy for the symptomatic treatment of Alzheimer's disease. This compound was developed to block the 5-HT6 receptors in the brain, with the goal of improving or slowing the decline in memory and thinking processes.
-
As a Histamine H3 Receptor Inverse Agonist: The histamine H3 receptor is a presynaptic autoreceptor that inhibits the release of histamine and other neurotransmitters in the brain. As an inverse agonist, Samelisant blocks the H3 receptor, leading to an increased release of histamine, acetylcholine, and other neurotransmitters that are crucial for wakefulness and cognitive function. This mechanism is the primary focus for its application in narcolepsy.
Investigation in Alzheimer's Disease
A Phase 2a clinical trial (NCT01712074) was conducted to evaluate the safety and efficacy of this compound (referred to as SAM-760 in the study) in subjects with mild to moderate Alzheimer's disease who also presented with neuropsychiatric symptoms and were on a stable dose of donepezil. The rationale was that by blocking 5-HT6 receptors, the drug could offer symptomatic benefits.
However, the study was terminated early after an interim analysis determined that it met the predefined futility criteria. There was no evidence of a beneficial effect of this compound over placebo on the primary endpoint, the change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog13) score.
Quantitative Data from the Phase 2a Alzheimer's Disease Trial
The following table summarizes the key quantitative outcomes from the interim analysis of the NCT01712074 trial.
| Endpoint | This compound (SAM-760) Group | Placebo Group | Difference | p-value |
| Change from Baseline in ADAS-cog13 Score at Week 12 | 0.11 (LS Mean) | -0.58 (LS Mean) | 0.70 | 0.43 |
| Change from Baseline in NPI Total Score at Week 12 | - | - | 2.19 | 0.20 |
LS Mean: Least Squares Mean; NPI: Neuropsychiatric Inventory
Experimental Protocols
Phase 2a Clinical Trial (NCT01712074) Methodology
-
Study Design: A randomized, 18-week, placebo-controlled, double-blind, parallel-group study.
-
Participants: Approximately 342 subjects with mild to moderate Alzheimer's disease (Mini-Mental State Examination score of 10-24) with existing neuropsychiatric symptoms (Neuropsychiatric Inventory total score ≥ 10) on a stable daily dose of donepezil.
-
Intervention: this compound (SAM-760) 30 mg once daily or placebo.
-
Primary Efficacy Endpoint: Change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog13) score.
-
Key Secondary Efficacy Endpoint: Change from baseline in the Neuropsychiatric Inventory (NPI) total score.
-
Analysis: An interim analysis was planned and conducted after approximately 180 subjects had completed the 12-week visit to assess for futility or efficacy.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound as a 5-HT6 receptor antagonist and the workflow of the Phase 2a clinical trial.
Caption: Proposed mechanism of this compound as a 5-HT6 receptor antagonist in neurons.
Caption: Workflow of the Phase 2a clinical trial for this compound in Alzheimer's disease.
Conclusion
The investigation of this compound (Samelisant) for Alzheimer's disease, primarily through the antagonism of the 5-HT6 receptor, did not demonstrate clinical efficacy in a Phase 2a trial, leading to the discontinuation of its development for this indication. While the compound's mechanism as a histamine H3 receptor inverse agonist shows promise for sleep disorders, its therapeutic potential in Alzheimer's disease remains unproven based on the available clinical data. Further research into the distinct roles of the 5-HT6 and H3 receptors in the pathophysiology of Alzheimer's disease may be warranted, but the journey of this compound for this indication has concluded.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. neurologylive.com [neurologylive.com]
- 3. Samelisant (SUVN-G3031), a histamine 3 receptor inverse agonist: Results from the phase 2 double-blind randomized placebo-controlled study for the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase 2 clinical trial of this compound (SAM-760) in subjects with mild to moderate Alzheimer’s disease with existing neuropsychiatric symptoms on a stable daily dose of donepezil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Discovery and Development of PF-05212377 (SAM-760): A Technical Overview of a Selective 5-HT6 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development history of PF-05212377 (also known as SAM-760), a potent and selective serotonin 6 (5-HT6) receptor antagonist developed by Pfizer for the potential treatment of cognitive deficits in Alzheimer's disease. This document details the compound's pharmacological profile, preclinical and clinical findings, and the ultimate discontinuation of its development for this indication.
Introduction: The Rationale for 5-HT6 Receptor Antagonism in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and neuropsychiatric symptoms.[1] While the primary pathology involves amyloid plaques and neurofibrillary tangles, dysfunction of multiple neurotransmitter systems, including the serotonergic system, is also implicated. The 5-HT6 receptor, almost exclusively expressed in the central nervous system, particularly in brain regions associated with cognition and learning, emerged as a promising therapeutic target.[2] Antagonism of the 5-HT6 receptor is hypothesized to enhance cholinergic and glutamatergic neurotransmission, thereby improving cognitive function.
This compound was developed by Pfizer as a potent and selective antagonist for the 5-HT6 receptor. Preclinical studies demonstrated its potential to modulate neurotransmitter systems and improve cognitive performance, leading to its advancement into clinical trials.
Preclinical Pharmacology
In Vitro Pharmacology
This compound demonstrated high affinity and selectivity for the human 5-HT6 receptor in vitro.
| Parameter | Value | Species | Reference |
| 5-HT6 Ki | 0.32 nM | Human | [2] |
Ki: Inhibitor constant
In Vivo Pharmacology & Pharmacokinetics
Preclinical studies in animal models were conducted to assess the in vivo properties of this compound, including its brain penetration and target engagement.
| Parameter | Value | Species | Reference |
| Brain/Plasma Ratio (unbound) | 0.05 | Rat | [2] |
| Brain/Plasma Ratio (unbound) | 0.64 | Non-human primate | [2] |
| 5-HT6 Receptor Occupancy | Dose-dependent | Non-human primate | |
| Unbound Plasma EC50 for Receptor Occupancy | 0.31 nM | Non-human primate |
EC50: Half maximal effective concentration
These studies revealed a significant species difference in brain penetration, with much higher levels observed in non-human primates compared to rats. This was attributed to this compound being a substrate for the P-glycoprotein (P-gp) transporter, which is more highly expressed at the rat blood-brain barrier.
Clinical Development
Phase 1 Studies
Phase 1 clinical trials in healthy volunteers were conducted to assess the safety, tolerability, pharmacokinetics, and target engagement of this compound in humans. These studies confirmed that this compound was generally well-tolerated and demonstrated dose-dependent increases in 5-HT6 receptor occupancy as measured by positron emission tomography (PET). A maximal receptor occupancy of approximately 80% was achieved at doses of 15 mg and higher.
| Parameter | Value | Species | Reference |
| Unbound Plasma EC50 for Receptor Occupancy | 0.37 nM | Human | |
| Half-life | 27 to 34 hours | Human |
Phase 2 Clinical Trial (NCT01712074)
A Phase 2, randomized, double-blind, placebo-controlled, parallel-group study was initiated to evaluate the efficacy and safety of this compound in subjects with mild-to-moderate Alzheimer's disease who were on a stable dose of donepezil.
Study Design:
-
Population: 186 subjects with mild-to-moderate Alzheimer's Disease (Mini-Mental State Examination score 10-24) and existing neuropsychiatric symptoms (Neuropsychiatric Inventory total score ≥ 10).
-
Intervention: this compound (30 mg once daily) or placebo for 12 weeks, following a 4-week single-blind placebo run-in period.
-
Primary Outcome Measures: Change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog13).
-
Secondary Outcome Measures: Change from baseline in the Neuropsychiatric Inventory (NPI) total score.
Results:
The trial was terminated early for futility based on a pre-specified interim analysis. There was no significant difference between the this compound and placebo groups on the primary or key secondary endpoints.
| Outcome Measure | Treatment Difference (this compound vs. Placebo) | p-value | Reference |
| ADAS-cog13 Change from Baseline at Week 12 | 0.70 (numerically favoring placebo) | 0.43 | |
| NPI Total Score Change from Baseline at Week 12 | 2.19 (numerically favoring placebo) | 0.20 |
Safety:
This compound was generally safe and well-tolerated. The incidence of adverse events was similar between the treatment and placebo groups (46.2% vs. 44.7%, respectively). Serious adverse events were reported in 5.5% of subjects in the this compound group and 3.2% in the placebo group.
Discontinuation of Development for Alzheimer's Disease
Based on the futility of the Phase 2 clinical trial, Pfizer discontinued the development of this compound for the treatment of Alzheimer's disease. This outcome, along with the failures of other 5-HT6 receptor antagonists in late-stage trials, has raised questions about the viability of this therapeutic target for AD.
Experimental Protocols
Disclaimer: The following experimental protocols are based on publicly available information from scientific publications and clinical trial registries. Detailed, proprietary protocols from Pfizer are not available.
In Vitro 5-HT6 Receptor Binding Assay (General Protocol)
This protocol describes a general method for determining the binding affinity of a compound to the 5-HT6 receptor.
-
Preparation of Cell Membranes: Cell membranes expressing the human 5-HT6 receptor are prepared from a stable cell line.
-
Radioligand: A radiolabeled ligand with known high affinity for the 5-HT6 receptor (e.g., [3H]-LSD) is used.
-
Binding Reaction: The cell membranes, radioligand, and varying concentrations of the test compound (this compound) are incubated in a suitable buffer.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation.
Positron Emission Tomography (PET) for 5-HT6 Receptor Occupancy (General Protocol)
This protocol outlines a general procedure for measuring 5-HT6 receptor occupancy in the brain using PET imaging.
-
Radiotracer: A specific PET radiotracer for the 5-HT6 receptor is administered intravenously to the subject (non-human primate or human).
-
PET Scanning: Dynamic PET scans of the brain are acquired over a specified period to measure the distribution and binding of the radiotracer.
-
Arterial Blood Sampling: Arterial blood samples are collected during the scan to measure the concentration of the radiotracer in the plasma, which is used to determine the input function for kinetic modeling.
-
Image Analysis: PET images are reconstructed and analyzed to quantify the binding potential of the radiotracer in brain regions rich in 5-HT6 receptors (e.g., striatum).
-
Receptor Occupancy Calculation: After a baseline scan, the subject is administered this compound, and a second PET scan is performed. The reduction in radiotracer binding potential after drug administration is used to calculate the percentage of receptor occupancy.
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)
The ADAS-Cog is a standardized instrument used to assess the severity of cognitive impairment in individuals with Alzheimer's disease. The 13-item version used in the this compound trial evaluates the following domains:
-
Word Recall: The ability to recall a list of words.
-
Commands: The ability to follow verbal commands of increasing complexity.
-
Constructional Praxis: The ability to copy geometric forms.
-
Naming: The ability to name objects and fingers.
-
Ideational Praxis: The ability to demonstrate the use of an object.
-
Orientation: Awareness of time and place.
-
Word Recognition: The ability to recognize previously presented words.
-
Remembering Test Instructions: The ability to remember instructions for the word recognition task.
-
Spoken Language Ability: The quality of spoken language.
-
Word-Finding Difficulty: Difficulty in finding words during spontaneous speech.
-
Comprehension: The ability to understand spoken language.
-
Delayed Word Recall: The ability to recall the word list after a delay.
-
Number Cancellation: A test of attention and concentration.
The total score ranges from 0 to 85, with higher scores indicating greater cognitive impairment.
Neuropsychiatric Inventory (NPI)
The Neuropsychiatric Inventory (NPI) is a comprehensive assessment of 12 common behavioral and psychological symptoms in dementia, based on a structured interview with the patient's caregiver. For each domain, the frequency and severity of the symptom are rated. The domains are:
-
Delusions
-
Hallucinations
-
Agitation/Aggression
-
Dysphoria/Depression
-
Anxiety
-
Elation/Euphoria
-
Apathy/Indifference
-
Disinhibition
-
Irritability/Lability
-
Aberrant Motor Behavior
-
Nighttime Behavior Disturbances
-
Appetite and Eating Changes
The total NPI score is calculated by summing the frequency x severity scores for each domain, with a maximum possible score of 144. Higher scores indicate more severe neuropsychiatric symptoms.
Visualizations
Caption: Proposed mechanism of cognitive enhancement by this compound.
Caption: Workflow of the Phase 2 clinical trial for this compound.
References
Pharmacological profile of the 5-HT6 antagonist PF-05212377
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05212377, also known as SAM-760, is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2][3][4] Developed by Pfizer, it was investigated as a potential therapeutic agent for the symptomatic treatment of Alzheimer's disease.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key in vitro and in vivo data, detailing relevant experimental protocols, and visualizing associated biological pathways. Although the clinical development of this compound was discontinued, the data gathered on this compound remain valuable for researchers in the field of neuroscience and drug discovery.
In Vitro Pharmacology
Binding Affinity and Selectivity
This compound demonstrates high affinity for the human 5-HT6 receptor. Radioligand binding assays have determined its binding affinity (Ki) to be 0.32 nM .
| Target | Species | Assay Type | Value | Reference |
| 5-HT6 Receptor | Human | Radioligand Binding | Ki = 0.32 nM |
Table 1: In Vitro Binding Affinity of this compound
Functional Activity
As a 5-HT6 receptor antagonist, this compound is expected to inhibit the constitutive and serotonin-induced activation of the receptor. The 5-HT6 receptor is canonically coupled to a Gs alpha subunit (Gαs), which, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP). Therefore, the functional antagonism of this compound would be demonstrated by its ability to reduce cAMP production in response to a 5-HT6 receptor agonist.
Specific quantitative data on the functional antagonist potency of this compound, such as an IC50 value from a cAMP assay, are not available in the public domain.
In Vivo Pharmacology
Pharmacokinetics and Brain Penetration
The brain penetration of this compound has been assessed in preclinical species, revealing significant species differences. In rats, the ratio of the unbound concentration in the brain to that in plasma (Cbu/Cpu) is 0.05 , indicating poor brain penetration. In contrast, non-human primates (NHPs) exhibit a much higher Cbu/Cpu ratio of 0.64 , suggesting good brain penetration in this species. This difference is attributed to this compound being a substrate for the P-glycoprotein (P-gp) efflux transporter, which is more highly expressed at the rat blood-brain barrier compared to that of NHPs and humans.
| Species | Parameter | Value | Reference |
| Rat | Brain Penetration (Cbu/Cpu) | 0.05 | |
| Non-Human Primates | Brain Penetration (Cbu/Cpu) | 0.64 |
Table 2: In Vivo Brain Penetration of this compound
Receptor Occupancy and In Vivo Potency
In vivo potency has been characterized by measuring receptor occupancy in the brain. In non-human primates, the unbound plasma concentration required to achieve 50% receptor occupancy (Cpu EC50) is 0.31 nM . In humans, the estimated unbound plasma EC50 for 5-HT6 receptor occupancy is 0.37 nM .
| Species | Parameter | Value | Reference |
| Non-Human Primates | Cpu EC50 | 0.31 nM | |
| Human | Unbound Plasma EC50 | 0.37 nM |
Table 3: In Vivo Potency (Receptor Occupancy) of this compound
Preclinical Efficacy in Cognitive Models
Despite being developed for Alzheimer's disease, specific preclinical data demonstrating the efficacy of this compound in rodent models of cognition, such as the Novel Object Recognition (NOR) test or the Morris Water Maze (MWM), are not publicly available. A phase 2 clinical trial in patients with mild-to-moderate Alzheimer's disease was terminated due to futility, as this compound did not show a significant benefit on cognitive or neuropsychiatric endpoints.
Signaling Pathways and Experimental Workflows
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor primarily signals through the Gαs-adenylyl cyclase pathway, leading to an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB. Additionally, the 5-HT6 receptor has been shown to engage in non-canonical signaling, such as the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, potentially through interactions with proteins like Fyn.
Caption: 5-HT6 Receptor Signaling Cascade.
Experimental Workflow: Radioligand Binding Assay
A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor. The workflow typically involves incubating a radiolabeled ligand with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound.
Caption: Radioligand Binding Assay Workflow.
Experimental Workflow: cAMP Functional Assay
A cAMP functional assay measures the ability of a compound to modulate the production of cAMP in cells expressing the target receptor. For a 5-HT6 antagonist, this involves stimulating the cells with a 5-HT6 agonist and measuring the extent to which the antagonist inhibits the agonist-induced cAMP increase.
Caption: cAMP Functional Assay Workflow.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol is a generalized procedure for determining the binding affinity of a test compound for the 5-HT6 receptor. Specific parameters may vary based on the laboratory and available reagents.
1. Membrane Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT6 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4) and determine protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine:
-
50 µL of assay buffer
-
50 µL of radioligand (e.g., [3H]-LSD at a concentration near its Kd)
-
50 µL of test compound (this compound) at various concentrations (typically a serial dilution). For determining non-specific binding, use a high concentration of a known 5-HT6 ligand (e.g., 10 µM methiothepin).
-
100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
3. Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in polyethyleneimine) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (General Protocol)
This protocol describes a general method for assessing the functional antagonist activity of a compound at the 5-HT6 receptor.
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human 5-HT6 receptor in a suitable growth medium.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
2. Assay Procedure:
-
Aspirate the growth medium and replace it with assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
Add the test compound (this compound) at various concentrations to the wells and pre-incubate for 15-30 minutes.
-
Add a 5-HT6 receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
3. cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luciferase-based biosensors).
4. Data Analysis:
-
Plot the cAMP concentration as a function of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
Novel Object Recognition (NOR) Test (General Protocol)
The NOR test is a behavioral assay used to assess recognition memory in rodents.
1. Habituation Phase:
-
Individually place each animal in an open-field arena (e.g., a 50 cm x 50 cm box) for 5-10 minutes in the absence of any objects. This allows the animal to acclimate to the environment. Repeat this for 1-2 days.
2. Familiarization/Training Phase (T1):
-
Place two identical objects in the arena at a fixed distance from each other.
-
Place the animal in the arena, equidistant from both objects, and allow it to explore freely for a set period (e.g., 5-10 minutes).
-
The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being within a certain proximity (e.g., 2 cm) of the object and oriented towards it.
3. Test Phase (T2):
-
After a specific inter-trial interval (e.g., 1 hour for short-term memory or 24 hours for long-term memory), return the animal to the arena.
-
In the arena, one of the familiar objects has been replaced with a novel object.
-
Allow the animal to explore freely for a set period (e.g., 5 minutes), and record the time spent exploring the familiar and the novel object.
4. Data Analysis:
-
Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A positive DI indicates that the animal remembers the familiar object and spends more time exploring the novel one, which is indicative of intact recognition memory.
Conclusion
This compound is a high-affinity 5-HT6 receptor antagonist with good brain penetration in non-human primates and humans. Its pharmacological profile suggests it as a potent tool for investigating the role of the 5-HT6 receptor in various physiological and pathological processes. While its clinical development for Alzheimer's disease was halted, the existing data on its in vitro and in vivo properties provide a valuable resource for the scientific community. Further research, particularly studies providing a comprehensive selectivity profile and preclinical efficacy data in cognitive models, would be beneficial for a more complete understanding of this compound's pharmacological effects.
References
- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating CNS distribution of this compound, a P-glycoprotein substrate, by translation of 5-HT6 receptor occupancy from non-human primates to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Investigating the Role of 5-HT6 Receptors: A Technical Guide to the Antagonist PF-05212377 (SAM-760)
Introduction
The serotonin-6 (5-HT6) receptor, one of the most recently identified serotonin receptor subtypes, is expressed almost exclusively in the central nervous system (CNS).[1][2] Its localization in brain regions critical for learning and memory, such as the hippocampus and cortex, has made it a significant target for drug discovery, particularly for treating cognitive deficits associated with neurodegenerative disorders like Alzheimer's disease (AD).[1][2][3] Pharmacological inhibition of the 5-HT6 receptor has been shown to produce pro-cognitive effects in various preclinical models.
This technical guide focuses on PF-05212377 (also known as SAM-760), a potent and selective 5-HT6 receptor antagonist developed by Pfizer. Although its clinical development for AD was discontinued, this compound remains a valuable tool for researchers investigating the complex roles of the 5-HT6 receptor. This document provides a comprehensive overview of its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Pharmacological and Pharmacokinetic Profile of this compound
This compound is a high-affinity antagonist for the human 5-HT6 receptor. Its pharmacological and pharmacokinetic parameters have been characterized across in vitro and in vivo studies, revealing species differences in brain penetration, a critical factor for CNS-targeted drugs. An important characteristic of this compound is that it is a substrate for the P-glycoprotein (P-gp) transporter, which influences its distribution into the brain.
| Parameter | Species/System | Value | Reference |
| Binding Affinity (Ki) | Human 5-HT6 Receptor (in vitro) | 0.32 nM | |
| Functional Potency (EC50) | Non-Human Primate (unbound, Cpu) | 0.31 nM | |
| Human (unbound plasma) | 0.37 nM | ||
| Receptor Occupancy (RO) | Human (at doses ≥15 mg) | ~80% (maximal) | |
| Brain Penetration (Cbu/Cpu) | Rat | 0.05 | |
| Non-Human Primate | 0.64 |
Table 1: Summary of key pharmacological and pharmacokinetic data for this compound. Cpu refers to the unbound concentration in plasma, while Cbu refers to the unbound concentration in the brain.
5-HT6 Receptor Signaling Pathways
The 5-HT6 receptor is a G-protein-coupled receptor (GPCR) that can engage multiple intracellular signaling cascades. Its primary and most well-characterized pathway involves coupling to the Gαs protein, which stimulates adenylyl cyclase (AC) to increase intracellular cyclic AMP (cAMP) levels. However, its signaling is more complex, with evidence for coupling to other pathways that are crucial for its physiological functions.
Key signaling pathways include:
-
Gs/cAMP Pathway : The canonical pathway where receptor activation leads to PKA activation.
-
ERK1/2 Pathway : 5-HT6 receptors can activate the extracellular signal-regulated kinase (ERK) pathway, which is implicated in neuronal plasticity and cognition. This activation may occur through a Fyn-dependent mechanism and can be independent of the Gs/cAMP pathway.
-
Gq/11 Pathway : In specific cellular compartments like the primary cilium, the 5-HT6 receptor can couple to Gq/11 proteins, activating the Trio-RhoA pathway.
-
Cdk5 Pathway : During neurodevelopment, the receptor can couple to cyclin-dependent kinase 5 (Cdk5) to regulate neurite outgrowth.
Caption: Major signaling pathways modulated by the 5-HT6 receptor.
Experimental Protocols
Radioligand Binding Assay for 5-HT6 Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a test compound like this compound by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT6 receptor.
Materials:
-
Membrane Preparation : HEK-293 cell membranes stably expressing the human 5-HT6 receptor.
-
Radioligand : [³H]-LSD (lysergic acid diethylamide).
-
Binding Buffer : 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Non-specific Binding Control : Methiothepin (5 µM) or Clozapine.
-
Test Compound : this compound, serially diluted.
-
Apparatus : 96-well filter plates (e.g., MultiScreen HTS), vacuum manifold, liquid scintillation counter.
Methodology:
-
Assay Setup : In a 96-well plate, combine the membrane suspension (e.g., 25 µg protein/well), a fixed concentration of [³H]-LSD (e.g., 2.5–10.0 nM), and varying concentrations of this compound.
-
Controls :
-
Total Binding : Wells containing only membranes and [³H]-LSD.
-
Non-specific Binding : Wells containing membranes, [³H]-LSD, and a high concentration of a non-labeled ligand (e.g., methiothepin) to saturate the receptors.
-
-
Incubation : Incubate the plates at 37°C for 60 minutes.
-
Harvesting : Terminate the reaction by rapid filtration through the filter plates using a vacuum manifold. Wash the filters multiple times (e.g., 3x) with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to separate bound from free radioligand.
-
Scintillation Counting : After drying the filters, add liquid scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis :
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 (concentration of this compound that inhibits 50% of specific [³H]-LSD binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
References
SAM-760: A Technical Guide for Serotonin 5-HT6 Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on SAM-760 (also known as PF-05212377), a potent and selective antagonist of the serotonin 6 (5-HT6) receptor. This document is intended to serve as a core resource for researchers utilizing SAM-760 as a chemical probe in studies related to the 5-HT6 receptor and its role in various physiological and pathological processes.
Introduction
SAM-760 is a chemical probe designed for the specific interrogation of the 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. Due to its role in cognitive function and the modulation of various neurotransmitter systems, the 5-HT6 receptor is a significant target in neuroscience research and drug development, particularly in the context of neurodegenerative disorders such as Alzheimer's disease. SAM-760's high affinity and selectivity for the 5-HT6 receptor make it a valuable tool for elucidating the receptor's pharmacology and downstream signaling pathways.
Chemical and Physical Properties
A foundational understanding of the physicochemical characteristics of SAM-760 is essential for its effective use in experimental settings.
| Property | Value |
| Chemical Name | 2-methyl-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-benzo[d]imidazole |
| Synonyms | This compound, SAM-760 |
| Molecular Formula | C₂₁H₂₄N₄O₂S |
| Molecular Weight | 412.51 g/mol |
| CAS Number | 1226793-34-5 |
| Solubility | Information on solubility in common laboratory solvents should be determined empirically for specific experimental needs. |
| Stability | The half-life of SAM-760 in human plasma is reported to be between 27 to 34 hours, indicating good stability.[1] |
Pharmacological Profile
SAM-760 is characterized by its high binding affinity for the human 5-HT6 receptor. Its selectivity across other serotonin receptor subtypes is a critical factor for its utility as a specific chemical probe.
Binding Affinity
The following table summarizes the known binding affinities of SAM-760 for various serotonin receptors.
| Receptor Subtype | Binding Affinity (Kᵢ) | Species | Notes |
| 5-HT₆ | 0.32 nM | Human (in vitro) | Potent antagonist activity.[2][3] |
| 5-HT₂ₐ | Not explicitly quantified in the provided search results. However, it is noted to have antagonist activity at this receptor, though with no significant occupancy observed in humans. | Human | Further quantitative data is needed for a complete profile. |
| 5-HT₁ₐ | Data not available | - | - |
| 5-HT₂B | Data not available | - | - |
| 5-HT₂C | Data not available | - | - |
| 5-HT₇ | Data not available | - | - |
In Vivo Efficacy
In human studies, SAM-760 has demonstrated an estimated unbound plasma EC₅₀ of 0.37 nM, which is consistent with its in vitro binding affinity.[2][3]
Pharmacokinetics
An important consideration for in vivo studies is that SAM-760 is a substrate for the P-glycoprotein (P-gp) transporter, which can affect its brain penetration.
5-HT₆ Receptor Signaling Pathway
Antagonism of the 5-HT₆ receptor by SAM-760 blocks the downstream signaling cascade initiated by serotonin. The 5-HT₆ receptor is constitutively active and positively coupled to adenylyl cyclase through a Gαs protein. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, influencing gene transcription and cellular function.
Experimental Protocols
The following are generalized protocols for common assays used to characterize 5-HT₆ receptor ligands like SAM-760. Researchers should optimize these protocols for their specific experimental conditions.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Kᵢ) of SAM-760 for the 5-HT₆ receptor.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the 5-HT₆ receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-LSD), and a range of concentrations of unlabeled SAM-760.
-
Incubation: Incubate the mixture at a specified temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of SAM-760 to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Functional Assay (cAMP Accumulation)
This assay measures the ability of SAM-760 to antagonize serotonin-induced activation of the 5-HT₆ receptor, which leads to the production of cAMP.
Methodology:
-
Cell Culture: Culture cells stably or transiently expressing the human 5-HT₆ receptor in appropriate media.
-
Assay Preparation: Seed the cells into 96-well plates and allow them to adhere.
-
Compound Incubation: Pre-incubate the cells with various concentrations of SAM-760 for a defined period.
-
Receptor Stimulation: Add a fixed concentration of serotonin (or another 5-HT₆ agonist) to the wells to stimulate the receptor.
-
cAMP Measurement: After a specific incubation time, terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the concentration of SAM-760 to determine the IC₅₀ for the inhibition of the serotonin-induced response.
Conclusion
SAM-760 is a valuable chemical probe for the study of the 5-HT₆ receptor due to its high potency and selectivity. This guide provides essential technical information to facilitate its use in both in vitro and in vivo research settings. A thorough understanding of its pharmacological profile, including its interaction with P-gp, is crucial for the accurate interpretation of experimental results. The provided protocols offer a starting point for researchers to develop and optimize assays tailored to their specific research questions. Further characterization of SAM-760's binding profile across a broader range of receptors will continue to refine its utility as a precise tool in neuroscience research.
References
- 1. A Phase 2 clinical trial of this compound (SAM-760) in subjects with mild to moderate Alzheimer’s disease with existing neuropsychiatric symptoms on a stable daily dose of donepezil | springermedizin.de [springermedizin.de]
- 2. Investigating CNS distribution of this compound, a P-glycoprotein substrate, by translation of 5-HT6 receptor occupancy from non-human primates to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Preclinical Profile of PF-05212377: An Investigational 5-HT6 Receptor Antagonist for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05212377, also known as SAM-760, is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor that was under investigation by Pfizer as a potential therapeutic agent for cognitive enhancement, particularly in the context of Alzheimer's disease. The 5-HT6 receptor is predominantly expressed in brain regions associated with learning and memory, making it a compelling target for procognitive drug development. Antagonism of this receptor is hypothesized to modulate multiple neurotransmitter systems, including acetylcholine and glutamate, which are crucial for cognitive function. Despite a strong preclinical rationale for the 5-HT6 receptor antagonist class in cognitive enhancement, the development of this compound was discontinued after a Phase 2 clinical trial (NCT01712074) failed to demonstrate significant efficacy in subjects with mild-to-moderate Alzheimer's disease.[1][2][3][4]
This technical guide provides a comprehensive overview of the available preclinical data on this compound. However, it is important to note that detailed preclinical studies with specific quantitative data on cognitive performance in animal models and elaborate experimental protocols for this compound are not extensively available in the public domain, likely due to the discontinuation of its development. This guide summarizes the existing information and provides a general context based on the broader class of 5-HT6 receptor antagonists.
Core Data Summary
Pharmacodynamics
This compound is characterized as a potent and selective 5-HT6 receptor antagonist.[2] Preclinical studies in non-human primates (NHPs) using positron emission tomography (PET) have confirmed target engagement in the brain.
| Parameter | Species | Value | Method |
| Receptor Occupancy | Non-Human Primate | High | PET |
Caption: Table 1: Pharmacodynamic properties of this compound.
Pharmacokinetics
While detailed preclinical pharmacokinetic data in rodent models used for cognitive testing is scarce, studies in NHPs have provided insights into its brain penetration.
| Parameter | Species | Value |
| Brain Penetration | Non-Human Primate | Good |
Caption: Table 2: Pharmacokinetic profile of this compound.
Experimental Protocols
Detailed experimental protocols for cognitive studies specifically employing this compound are not publicly available. However, based on standard preclinical testing for cognitive enhancers, the following methodologies would have likely been employed.
Scopolamine-Induced Cognitive Deficit Model
This widely used model induces a transient cholinergic deficit, mimicking aspects of cognitive impairment in Alzheimer's disease.
-
Animals: Typically, adult male Wistar rats or C57BL/6 mice are used.
-
Procedure:
-
Animals are habituated to the testing apparatus (e.g., Morris water maze, Novel Object Recognition arena).
-
Scopolamine (typically 0.5-1 mg/kg, i.p.) is administered 30 minutes prior to the cognitive task to induce a deficit.
-
This compound would be administered at various doses, typically 30-60 minutes before scopolamine, to assess its ability to reverse the induced cognitive impairment.
-
Cognitive performance is measured and compared between treatment groups (vehicle, scopolamine only, scopolamine + this compound).
-
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory, a form of declarative memory that is often impaired in dementia.
-
Apparatus: A square open-field arena.
-
Procedure:
-
Habituation Phase: Animals are allowed to freely explore the empty arena.
-
Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.
-
Test Phase: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded. A higher discrimination index (time with novel object / total exploration time) indicates better recognition memory.
-
Morris Water Maze (MWM) Test
The MWM is a classic test of spatial learning and memory, which is heavily dependent on hippocampal function.
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform.
-
Procedure:
-
Acquisition Phase: Animals are trained over several days to find the hidden platform using distal visual cues in the room. Escape latency (time to find the platform) and path length are recorded.
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.
-
Signaling Pathways and Workflows
Proposed Mechanism of Cognitive Enhancement by 5-HT6 Receptor Antagonism
The pro-cognitive effects of 5-HT6 receptor antagonists are thought to be mediated through the modulation of multiple neurotransmitter systems. Antagonism of 5-HT6 receptors, which are Gs-coupled, is believed to disinhibit the release of acetylcholine and glutamate, key neurotransmitters in learning and memory.
Caption: Proposed signaling pathway for cognitive enhancement by this compound.
Preclinical Drug Discovery and Development Workflow
The progression of a compound like this compound from discovery to clinical trials follows a structured workflow.
Caption: General workflow for the development of a CNS drug like this compound.
Conclusion
This compound is a selective 5-HT6 receptor antagonist that showed promise in early preclinical development as a cognitive enhancer. The rationale for its development was based on the established role of the 5-HT6 receptor in cognitive processes and the pro-cognitive effects observed with other antagonists of this class. However, the lack of demonstrated efficacy in a Phase 2 clinical trial for Alzheimer's disease led to the discontinuation of its development. While detailed public data from specific preclinical cognitive studies on this compound is limited, the general principles of testing and the proposed mechanism of action for 5-HT6 receptor antagonists provide a framework for understanding its preclinical profile. The journey of this compound underscores the challenges in translating preclinical findings into clinical efficacy for cognitive disorders.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. A Phase 2 clinical trial of this compound (SAM-760) in subjects with mild to moderate Alzheimer’s disease with existing neuropsychiatric symptoms on a stable daily dose of donepezil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 2 clinical trial of this compound (SAM-760) in subjects with mild to moderate Alzheimer's disease with existing neuropsychiatric symptoms on a stable daily dose of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Effects of PF-05212377 on Cholinergic and Glutamatergic Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-05212377 (also known as SAM-760) is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2] Its development has primarily focused on the symptomatic treatment of cognitive deficits in Alzheimer's disease, often as an adjunct therapy to acetylcholinesterase inhibitors such as donepezil.[1][3][4] The therapeutic rationale for targeting the 5-HT6 receptor lies in its ability to modulate key neurotransmitter systems implicated in learning and memory, namely the cholinergic and glutamatergic pathways. This document provides a comprehensive overview of the known effects of this compound, detailing its primary mechanism of action and the subsequent, indirect influence on cholinergic and glutamatergic neurotransmission. While direct quantitative data on neurotransmitter release specifically for this compound is limited in publicly available literature, this guide synthesizes information on the broader class of 5-HT6 receptor antagonists to infer its expected pharmacological effects.
Core Mechanism of Action of this compound
This compound exerts its effects by binding to and blocking the 5-HT6 receptor. This receptor is almost exclusively expressed in the central nervous system (CNS), with high concentrations in brain regions critical for cognition, such as the hippocampus and cortex. The primary function of this compound is to prevent the endogenous ligand, serotonin (5-HT), from activating this receptor.
Quantitative Pharmacological Data
The potency and selectivity of this compound for the 5-HT6 receptor have been characterized in several preclinical and clinical studies. The following table summarizes key quantitative parameters.
| Parameter | Value | Species/System | Reference |
| In vitro human 5-HT6 Ki | 0.32 nM | Human | |
| NHP Cpu EC50 | 0.31 nM | Non-Human Primate | |
| Human unbound plasma EC50 | 0.37 nM | Human | |
| Maximal 5-HT6 Receptor Occupancy (in humans at ≥15 mg) | ~80% | Human |
Modulation of Cholinergic and Glutamatergic Pathways
The antagonism of 5-HT6 receptors by compounds like this compound is understood to indirectly enhance cholinergic and glutamatergic neurotransmission. This modulation is not due to a direct interaction with cholinergic or glutamatergic receptors but is a downstream consequence of blocking the 5-HT6 receptor's influence on other neuronal circuits.
Signaling Pathway
The prevailing hypothesis for the mechanism of action involves the modulation of GABAergic interneurons. 5-HT6 receptors are expressed on these inhibitory neurons. By blocking these receptors, this compound is thought to reduce the inhibitory tone exerted by GABAergic neurons on cholinergic and glutamatergic neurons. This disinhibition leads to an increased release of acetylcholine and glutamate in key brain regions.
Experimental Protocols for Assessing Neurotransmitter Release
While specific data for this compound is not publicly available, the following describes a standard experimental protocol that would be used to quantify the effects of a 5-HT6 antagonist on acetylcholine and glutamate release in the brain.
In Vivo Microdialysis
Objective: To measure extracellular levels of acetylcholine and glutamate in specific brain regions (e.g., hippocampus, prefrontal cortex) of freely moving rodents following administration of this compound.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2mm membrane length)
-
Perfusion pump
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetics (e.g., isoflurane)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., hippocampus: AP -3.8 mm, ML ±2.5 mm, DV -2.8 mm from bregma).
-
Secure the cannula with dental cement and allow the animal to recover for at least 7 days.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).
-
Allow a stabilization period of at least 2 hours.
-
-
Baseline Sample Collection:
-
Collect dialysate samples every 20 minutes for at least 1 hour to establish a stable baseline of acetylcholine and glutamate levels.
-
-
Drug Administration:
-
Administer this compound (e.g., via intraperitoneal injection) or vehicle control.
-
-
Post-treatment Sample Collection:
-
Continue collecting dialysate samples every 20 minutes for at least 3 hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for acetylcholine and glutamate concentrations using HPLC-ED.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the mean baseline values.
-
Use appropriate statistical tests (e.g., ANOVA) to compare the effects of this compound with the vehicle control group.
-
Summary of Expected Effects and Limitations
Based on its potent antagonism of the 5-HT6 receptor, this compound is expected to increase the extracellular concentrations of both acetylcholine and glutamate in brain regions associated with cognition. This pro-cholinergic and pro-glutamatergic effect is the primary rationale for its investigation as a cognitive enhancer in Alzheimer's disease.
It is crucial to note that while the general mechanism for the 5-HT6 antagonist class is well-supported by preclinical evidence, the specific quantitative impact of this compound on cholinergic and glutamatergic pathways has not been extensively detailed in publicly accessible scientific literature. The clinical trial results for this compound in Alzheimer's disease were ultimately disappointing, leading to the discontinuation of its development. This outcome may suggest that while the preclinical hypothesis is sound, the translation to clinical efficacy is complex and may be influenced by factors such as the specific pathological state of the Alzheimer's brain, the degree of neurotransmitter modulation achieved at clinically safe doses, or other off-target effects.
Further research, including direct measurement of neurotransmitter release and electrophysiological studies following this compound administration, would be necessary to fully elucidate its precise impact on cholinergic and glutamatergic systems.
References
- 1. A Phase 2 clinical trial of this compound (SAM-760) in subjects with mild to moderate Alzheimer’s disease with existing neuropsychiatric symptoms on a stable daily dose of donepezil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Release of Glutamate and Acetylcholine from Single Magnocellular “Cholinergic” Basal Forebrain Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. Glutamate Increases In Vitro Survival and Proliferation and Attenuates Oxidative Stress-Induced Cell Death in Adult Spinal Cord-Derived Neural Stem/Progenitor Cells via Non-NMDA Ionotropic Glutamate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Rationale for the Discontinuation of PF-05212377 Clinical Trials: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the rationale behind the discontinuation of the clinical trial program for PF-05212377 (also known as SAM-760), a selective 5-HT6 receptor antagonist developed by Pfizer for the treatment of mild-to-moderate Alzheimer's disease (AD). The core of this analysis centers on the pivotal Phase 2 study (NCT01712074), which was terminated due to futility. This document synthesizes publicly available data from clinical trial registries, scientific publications, and regulatory sources to provide a detailed overview for the scientific community.
Executive Summary
The development of this compound was halted following a pre-specified interim analysis of a Phase 2, randomized, double-blind, placebo-controlled clinical trial (NCT01712074). The trial was stopped because it met the criteria for futility, indicating a low probability of achieving its primary efficacy endpoint. The termination was not attributed to safety concerns. Data from the interim analysis showed no significant cognitive or neuropsychiatric benefit of this compound over placebo in patients with mild-to-moderate Alzheimer's disease who were already receiving stable donepezil therapy. This outcome contributed to a broader pattern of failures for 5-HT6 receptor antagonists in late-stage clinical development for AD, suggesting that this therapeutic class may not be a viable approach for treating the disease.
This compound: Mechanism of Action
This compound is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1] These receptors are primarily expressed in the central nervous system, particularly in brain regions associated with cognition and memory, such as the hippocampus and cortex.[2] The proposed mechanism of action for 5-HT6 receptor antagonists in Alzheimer's disease is based on the hypothesis that blocking these receptors enhances cholinergic and glutamatergic neurotransmission, which are known to be impaired in AD. Preclinical studies suggested that this compound could improve cognitive function.[3]
Signaling Pathway of the 5-HT6 Receptor
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2] This signaling cascade can influence the activity of various downstream effectors, ultimately modulating neuronal excitability and synaptic plasticity. The antagonism of this pathway by drugs like this compound was expected to counteract some of the neurochemical deficits observed in Alzheimer's disease.
The Discontinued Phase 2 Clinical Trial (NCT01712074)
The decision to terminate the development of this compound was based on the results of the Phase 2 study B2081011, registered under the identifier NCT01712074.[4]
Experimental Protocol
The study was a randomized, 18-week, placebo-controlled, double-blind, parallel-group study designed to evaluate the safety and efficacy of this compound in subjects with mild-to-moderate Alzheimer's disease who had existing neuropsychiatric symptoms and were on a stable daily dose of donepezil.
Patient Population:
-
Inclusion Criteria: Participants had a clinical diagnosis of probable AD with supporting brain imaging. They also presented with neuropsychiatric symptoms, defined by a score of ≥ 10 on the Neuropsychiatric Inventory (NPI). Patients were required to be on a stable dose of donepezil (5 mg or 10 mg) for at least four months.
-
Exclusion Criteria: Patients with extreme agitation, aggression, or inability to complete the cognitive assessments were excluded. Other exclusion criteria included the presence of other major structural brain diseases or severe medical or psychiatric conditions.
Treatment:
-
Investigational Arm: this compound (30 mg, once daily)
-
Control Arm: Placebo
-
Background Therapy: All patients continued their stable dose of donepezil.
Endpoints:
-
Primary Efficacy Endpoint: Change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (13 items - ADAS-cog13) total score at Week 12.
-
Key Secondary Efficacy Endpoint: Change from baseline in the Neuropsychiatric Inventory (NPI) total score at Week 12.
Statistical Analysis Plan: The study included a pre-specified interim analysis for futility or efficacy to be conducted after approximately 180 subjects had completed the 12-week treatment period. The futility criterion was based on the conditional power of the study to detect a statistically significant difference in the primary endpoint.
Clinical Trial Workflow
The workflow of the NCT01712074 trial followed a standard parallel-group, randomized controlled trial design.
Rationale for Discontinuation: Futility Analysis
The primary reason for the discontinuation of the this compound clinical trial program was the outcome of the pre-specified interim futility analysis of the NCT01712074 study.
Concept of Futility Analysis
A futility analysis is an interim analysis in a clinical trial that assesses the probability of the trial achieving its objectives. If this probability is found to be very low, the trial may be stopped early for futility. This is done to prevent exposing participants to an ineffective treatment and to conserve resources.
Futility Analysis in the this compound Trial
At the time of the interim analysis, 186 subjects had been randomized, and 163 had completed the 12-week visit. The analysis of the primary and key secondary endpoints revealed that the study had met the pre-specified criteria for futility.
Quantitative Data from the Discontinued Trial
The interim analysis of the NCT01712074 trial yielded the following key quantitative results, which are summarized in the tables below.
Efficacy Outcomes
The efficacy data at week 12 showed no benefit of this compound compared to placebo. In fact, the results numerically favored the placebo group for both the primary and key secondary endpoints.
| Endpoint | This compound (n=91) | Placebo (n=95) | Treatment Difference (95% CI) | p-value |
| ADAS-cog13 (Change from Baseline) | 0.70 | 0.43 | ||
| NPI Total Score (Change from Baseline) | 2.19 | 0.20 |
Table 1: Primary and Key Secondary Efficacy Outcomes at Week 12 (Interim Analysis). A positive treatment difference favors placebo.
Safety and Tolerability
The safety profile of this compound was found to be comparable to placebo, and the trial's termination was not due to safety concerns.
| Adverse Event Category | This compound (n=91) | Placebo (n=95) |
| Any Adverse Event | 46.2% | 44.7% |
| Serious Adverse Events | 5.5% (5 events) | 3.2% (3 events) |
| Deaths | 1 | 0 |
Table 2: Summary of Adverse Events (Interim Analysis).
Conclusion and Broader Context
The discontinuation of the this compound clinical trial program due to futility was a significant event in the landscape of Alzheimer's disease drug development. It underscored the challenges of translating preclinical findings into clinical efficacy, particularly for novel therapeutic targets.
The failure of this compound was not an isolated incident for the 5-HT6 receptor antagonist class. Other drugs with the same mechanism of action, such as idalopirdine and intepirdine, also failed to demonstrate efficacy in large Phase 3 trials. This series of failures has led to a general consensus in the scientific community that targeting the 5-HT6 receptor is unlikely to be a successful strategy for the symptomatic treatment of Alzheimer's disease.
This technical guide provides a detailed rationale for the discontinuation of the this compound clinical trials, based on the publicly available data. The lack of efficacy, as determined by a pre-specified futility analysis, was the sole driver for this decision. The data presented here can serve as a valuable resource for researchers and drug developers in the field of neurodegenerative diseases, offering insights into the complexities of clinical trial design and the importance of interim analyses in making go/no-go decisions.
References
- 1. A Phase 2 clinical trial of this compound (SAM-760) in subjects with mild to moderate Alzheimer's disease with existing neuropsychiatric symptoms on a stable daily dose of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. Comparison of futility monitoring guidelines using completed phase III oncology trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anantha-kattani.medium.com [anantha-kattani.medium.com]
An In-depth Technical Guide to Investigating the Off-Target Effects of the SAM-760 Compound
Disclaimer: Information regarding a specific compound designated "SAM-760" is not publicly available. A clinical trial for a compound with this designation, PF-05212377 (SAM-760), a 5-HT6 receptor antagonist, was terminated due to futility.[1] This guide, therefore, uses a hypothetical compound, herein named SAM-760, designed as a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK). This allows for a realistic and illustrative exploration of the methodologies and data interpretation central to off-target effect analysis in modern drug discovery.
Introduction
SAM-760 is a novel small molecule inhibitor designed to target p38α (MAPK14), a key kinase in the MAPK signaling cascade. The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a prime target for therapeutic intervention in autoimmune and inflammatory diseases.[2][3] Like other members of the MAPK family, p38 kinases are activated by upstream kinases in response to a variety of stimuli, including cytokines, osmotic shock, and UV light.[2][4] Once activated, p38α phosphorylates downstream targets, including other kinases and transcription factors, to control the biosynthesis of pro-inflammatory cytokines like TNF-α and IL-6.
While SAM-760 has been optimized for high potency against p38α, the potential for off-target activity is a critical consideration. Most kinase inhibitors achieve their effect by targeting the highly conserved ATP-binding site, creating an inherent risk of binding to and inhibiting other kinases. Such off-target effects can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous and multi-faceted approach to characterizing the selectivity profile of SAM-760 is essential for predicting its clinical safety and efficacy.
This guide outlines the core experimental strategies for identifying and validating the off-target profile of SAM-760, presenting hypothetical data in a structured format and providing detailed protocols for key assays.
Quantitative Analysis of SAM-760 Kinase Selectivity
The initial step in characterizing a new kinase inhibitor is to determine its potency and selectivity against a broad panel of kinases. This provides a quantitative landscape of the compound's activity across the human kinome.
In Vitro Kinase Inhibition Profile
SAM-760 was screened against a panel of 400+ human kinases in a radiometric assay to determine its half-maximal inhibitory concentration (IC50). The results for the primary target and a selection of significant off-targets are summarized below.
Table 1: Biochemical IC50 Profiling of SAM-760 Against a Panel of Kinases
| Kinase Target | Kinase Family | On/Off-Target | IC50 (nM) |
| p38α (MAPK14) | MAPK | On-Target | 12 |
| p38β (MAPK11) | MAPK | Off-Target | 155 |
| JNK1 (MAPK8) | MAPK | Off-Target | 980 |
| JNK2 (MAPK9) | MAPK | Off-Target | 1,150 |
| ERK2 (MAPK1) | MAPK | Off-Target | >10,000 |
| VEGFR2 | Tyrosine Kinase | Off-Target | 750 |
| CDK2 | CMGC | Off-Target | 2,500 |
| GSK3β | CMGC | Off-Target | 4,800 |
| ROCK1 | AGC | Off-Target | >10,000 |
Data are hypothetical.
Cellular Target Engagement
To confirm that SAM-760 engages its primary and potential off-targets within a live-cell context, a Cellular Thermal Shift Assay (CETSA) was performed. This assay measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature (Tm) of a protein in the presence of the compound indicates direct binding.
Table 2: CETSA Results for SAM-760 in HEK293 Cells
| Protein Target | Thermal Shift (ΔTm) with 10 µM SAM-760 (°C) | Interpretation |
| p38α | +5.8 | Strong Engagement |
| p38β | +3.1 | Moderate Engagement |
| JNK1 | +1.2 | Weak Engagement |
| VEGFR2 | +1.5 | Weak Engagement |
| ERK2 | +0.2 | No Significant Engagement |
Data are hypothetical.
Experimental Protocols
Detailed and standardized protocols are crucial for generating reproducible data. The following sections describe the methodologies used to obtain the data presented above.
Protocol: In Vitro Kinase Selectivity Profiling (Radiometric Assay)
This protocol outlines a common method for determining the IC50 of an inhibitor against a panel of purified kinases.
Materials:
-
Purified recombinant kinases.
-
Specific peptide substrates for each kinase.
-
SAM-760 stock solution (10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
-
[γ-³³P]ATP.
-
10 mM ATP solution.
-
384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of SAM-760 in DMSO.
-
Reaction Setup: In a 384-well plate, add kinase reaction buffer, the specific kinase, and the diluted SAM-760 or DMSO vehicle control.
-
Inhibitor Binding: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the corresponding peptide substrate and [γ-³³P]ATP. The final ATP concentration should be close to the Km for each specific kinase.
-
Incubation: Incubate the reaction for 60 minutes at 30°C.
-
Reaction Termination: Stop the reaction by adding 3% phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the plate, add scintillant, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each SAM-760 concentration relative to the DMSO control. Determine IC50 values by fitting the data to a dose-response curve using non-linear regression.
Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol details the steps for measuring target engagement in intact cells based on ligand-induced thermal stabilization.
Materials:
-
HEK293 cells cultured to 80-90% confluency.
-
SAM-760 stock solution (10 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., PBS with 0.4% Tween 20 and protease inhibitors).
-
PCR tubes.
-
Thermal cycler or heating block.
-
Centrifuge capable of 20,000 x g at 4°C.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibodies specific for p38α, p38β, JNK1, VEGFR2, and ERK2.
Procedure:
-
Cell Treatment: Harvest HEK293 cells and resuspend them in culture medium. Treat the cells with 10 µM SAM-760 or DMSO vehicle control. Incubate for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the tubes across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by adding lysis buffer and performing three freeze-thaw cycles using liquid nitrogen.
-
Fractionation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same concentration.
-
Western Blotting: Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using specific primary antibodies.
-
Data Analysis: Quantify the band intensities for each protein at each temperature point. Plot the percentage of soluble protein relative to the 40°C control against the temperature to generate melting curves. The temperature at which 50% of the protein has denatured is the Tm. The shift in Tm (ΔTm) is calculated by comparing the curves from SAM-760-treated and vehicle-treated cells.
Visualizations: Pathways and Workflows
Visual diagrams are essential for conceptualizing complex biological and experimental processes.
References
- 1. A Phase 2 clinical trial of this compound (SAM-760) in subjects with mild to moderate Alzheimer's disease with existing neuropsychiatric symptoms on a stable daily dose of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols for In Vitro 5-HT6 Receptor Occupancy Assays of PF-05212377
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05212377 (also known as SAM-760) is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1][2] The 5-HT6 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key target in the development of therapeutics for cognitive disorders, including Alzheimer's disease.[3][4] In vitro assays to determine the binding affinity and functional activity of compounds like this compound at the 5-HT6 receptor are crucial for its pharmacological characterization.
These application notes provide an overview of the in vitro pharmacological data for this compound and detailed protocols for key assays used to determine its 5-HT6 receptor occupancy and functional antagonism.
Data Presentation
The following table summarizes the key in vitro pharmacological data for this compound at the human 5-HT6 receptor.
| Parameter | Value | Assay Type | Description |
| Binding Affinity (Ki) | 0.32 nM | Radioligand Binding Assay | Measures the affinity of this compound for the human 5-HT6 receptor.[1] |
| Functional Potency (unbound plasma EC50) | 0.37 nM | Functional Assay (in vivo correlation) | Estimated concentration to achieve 50% of the maximal effect, which is similar to the in vitro binding Ki. |
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is positively coupled to adenylyl cyclase through a Gs alpha subunit (Gαs). Upon agonist binding, the activated receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, influencing neuronal function. This compound, as an antagonist, blocks this signaling cascade by preventing the binding of the endogenous ligand, serotonin (5-HT), or other agonists to the receptor.
Experimental Protocols
Radioligand Binding Assay for 5-HT6 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound, such as this compound, for the 5-HT6 receptor.
Objective: To measure the displacement of a specific radioligand from the 5-HT6 receptor by a non-labeled test compound.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human 5-HT6 receptor (e.g., HEK-293 or CHO cells).
-
Radioligand: [3H]-Lysergic acid diethylamide ([3H]-LSD), a high-affinity non-selective serotonin receptor ligand.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known 5-HT6 receptor ligand (e.g., methiothepin or serotonin).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
96-well Plates.
-
Glass Fiber Filters.
-
Scintillation Counter.
Protocol:
-
Membrane Preparation: Thaw the cell membranes expressing the human 5-HT6 receptor on ice and resuspend in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Assay buffer.
-
Non-specific Binding: Non-specific binding control (e.g., 10 µM methiothepin).
-
Test Compound: Serial dilutions of this compound.
-
-
Add Radioligand: Add a fixed concentration of [3H]-LSD (typically at or near its Kd for the 5-HT6 receptor) to all wells.
-
Add Membranes: Add the prepared cell membranes to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay for 5-HT6 Receptor Antagonism
This protocol describes a cell-based functional assay to determine the ability of a test compound, such as this compound, to antagonize the agonist-induced increase in intracellular cAMP mediated by the 5-HT6 receptor.
Objective: To measure the inhibition of agonist-stimulated cAMP production by a test compound.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT6 receptor (e.g., HEK-293 or CHO cells).
-
Agonist: Serotonin (5-HT) or another 5-HT6 receptor agonist.
-
Test Compound: this compound.
-
Cell Culture Medium.
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.
-
384-well Plates.
-
Plate Reader.
Protocol:
-
Cell Seeding: Seed the cells expressing the human 5-HT6 receptor into 384-well plates and culture overnight.
-
Compound Pre-incubation: Remove the culture medium and add the test compound (this compound) at various concentrations in stimulation buffer. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80 concentration to ensure a robust signal) to the wells containing the test compound.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP response against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced response).
Conclusion
The in vitro assays described provide a robust framework for characterizing the interaction of this compound with the 5-HT6 receptor. The high binding affinity and potent functional antagonism demonstrated in these assays are key pharmacological attributes that supported its investigation as a potential therapeutic agent. These protocols can be adapted for the evaluation of other novel 5-HT6 receptor ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating CNS distribution of this compound, a P-glycoprotein substrate, by translation of 5-HT6 receptor occupancy from non-human primates to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. A Phase 2 clinical trial of this compound (SAM-760) in subjects with mild to moderate Alzheimer’s disease with existing neuropsychiatric symptoms on a stable daily dose of donepezil - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for In Vivo Dissolution and Administration of PF-05212377
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocol: PF-05212377 (SAM-760)
Introduction
This compound, also known as SAM-760, is a potent and selective antagonist of the serotonin 5-HT6 receptor.[1] This receptor is primarily expressed in the central nervous system, in regions associated with cognition and memory, making it a target for therapeutic intervention in neurodegenerative disorders such as Alzheimer's disease.[2][3] Preclinical in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound. This document provides a detailed protocol for the dissolution and administration of this compound for in vivo studies, particularly in rodent models.
Chemical Properties and Solubility
| Vehicle Component | Concentration Range (% v/v) | Purpose | Notes |
| Aqueous-Based Suspensions | |||
| 0.5% - 1% Methylcellulose in Water | N/A | Suspending agent | Commonly used for oral gavage. Forms a uniform suspension. |
| 0.5% - 1% Carboxymethylcellulose (CMC) in Water | N/A | Suspending agent | Similar to methylcellulose. |
| Solubilizing Vehicles | |||
| Dimethyl sulfoxide (DMSO) | < 10% | Solubilizing agent | Should be used at the lowest effective concentration due to potential toxicity. |
| Polyethylene glycol 300/400 (PEG300/400) | 10% - 60% | Co-solvent | Helps to dissolve compounds that are poorly soluble in water. |
| Tween® 80 / Polysorbate 80 | 1% - 10% | Surfactant/Emulsifier | Improves wetting and dispersion of the compound. |
| Corn Oil | Up to 90% | Lipid-based vehicle | Suitable for lipophilic compounds. |
| Saline (0.9% NaCl) | As required | Diluent | Used to adjust the final volume and tonicity. |
Experimental Protocols
Recommended Protocol for Oral Gavage Administration in Rodents
This protocol is a representative method based on common practices for formulating poorly soluble compounds for preclinical oral administration. It is critical for the researcher to perform small-scale solubility and stability tests with this compound and the chosen vehicle prior to preparing a large batch for in vivo studies.
Materials:
-
This compound powder
-
Vehicle components (e.g., DMSO, PEG400, Tween® 80, sterile water or saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile tips
-
Animal gavage needles (appropriate size for the species)
-
Syringes
Procedure: Preparation of a 1 mg/mL Suspension of this compound
This protocol provides a starting point for a formulation suitable for oral gavage. The final concentration should be adjusted based on the desired dose and the solubility of this compound in the chosen vehicle.
-
Vehicle Preparation (Example: 10% DMSO, 40% PEG400, 5% Tween® 80, 45% Water):
-
In a sterile container, combine 4.0 mL of PEG400, 1.0 mL of DMSO, and 0.5 mL of Tween® 80.
-
Vortex thoroughly until a homogenous solution is formed.
-
Add 4.5 mL of sterile water or saline to the mixture.
-
Vortex again until the solution is clear and uniform.
-
-
Dissolution of this compound:
-
Weigh the required amount of this compound powder. For a 1 mg/mL solution, weigh 10 mg of this compound.
-
Place the powder in a sterile microcentrifuge tube.
-
Add a small amount of the prepared vehicle (e.g., 1 mL) to the powder.
-
Vortex vigorously for 2-3 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the mixture for 5-10 minutes.
-
Once dissolved or a fine suspension is formed, add the remaining vehicle to reach the final volume (10 mL).
-
Vortex the final solution/suspension thoroughly before each administration to ensure homogeneity.
-
-
Administration via Oral Gavage:
-
Gently restrain the animal.
-
Measure the appropriate volume of the this compound formulation into a syringe fitted with a gavage needle. The volume will depend on the animal's weight and the target dose.
-
Carefully insert the gavage needle into the esophagus and administer the formulation.
-
Monitor the animal for any adverse reactions.
-
Quantitative Data from Preclinical and Clinical Studies
The following table summarizes key quantitative data related to this compound from available literature.
| Parameter | Species | Value | Reference |
| In Vitro Potency | |||
| 5-HT6 Ki | Human | 0.32 nM | |
| In Vivo Efficacy/Pharmacodynamics | |||
| Unbound Plasma EC50 for ~80% 5-HT6 Receptor Occupancy | Human | 0.37 nM | |
| Unbound Plasma EC50 for 5-HT6 Receptor Occupancy | Non-human primate | 0.31 nM | |
| Pharmacokinetics | |||
| Brain/Plasma Unbound Concentration Ratio (Cbu/Cpu) | Rat | 0.05 | |
| Brain/Plasma Unbound Concentration Ratio (Cbu/Cpu) | Non-human primate | 0.64 | |
| Clinical Trial Dose | |||
| Oral Dose | Human | 30 mg, once daily |
Visualizations
Signaling Pathway of the 5-HT6 Receptor
Activation of the 5-HT6 receptor, which this compound antagonizes, initiates a downstream signaling cascade primarily through Gαs protein coupling. This leads to the activation of adenylate cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the ERK1/2 pathway, which is also modulated by Fyn kinase. Additionally, the 5-HT6 receptor can interact with Jab1, leading to its translocation to the nucleus and interaction with the transcription factor c-Jun.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Phase 2 clinical trial of this compound (SAM-760) in subjects with mild to moderate Alzheimer's disease with existing neuropsychiatric symptoms on a stable daily dose of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase 2 clinical trial of this compound (SAM-760) in subjects with mild to moderate Alzheimer’s disease with existing neuropsychiatric symptoms on a stable daily dose of donepezil | springermedizin.de [springermedizin.de]
- 4. Investigating CNS distribution of this compound, a P-glycoprotein substrate, by translation of 5-HT6 receptor occupancy from non-human primates to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PF-05212377 Signaling Pathways
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the cellular signaling pathways modulated by PF-05212377, a potent and selective 5-HT6 receptor antagonist. The primary signaling cascades affected by the antagonism of the 5-HT6 receptor include the cyclic adenosine monophosphate (cAMP) and the Extracellular signal-regulated kinase (ERK) pathways.
Introduction to this compound and 5-HT6 Receptor Signaling
This compound is a selective antagonist of the serotonin receptor 6 (5-HT6).[1][2] The 5-HT6 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[3] Its canonical signaling pathway involves coupling to the Gs alpha subunit (Gαs), which activates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[4][5] This in turn activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).
Beyond the canonical Gs/cAMP pathway, the 5-HT6 receptor has been shown to modulate other signaling cascades. One of the key non-canonical pathways is the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2), which is a part of the Mitogen-Activated Protein Kinase (MAPK) cascade. This activation can occur through various mechanisms, including the involvement of the Fyn tyrosine kinase. As an antagonist, this compound is expected to inhibit the signaling cascades initiated by 5-HT6 receptor activation.
This document outlines two key cell-based assays to characterize the inhibitory effect of this compound: a cAMP-dependent luciferase reporter assay and a Western blot for phosphorylated ERK1/2.
Key Signaling Pathways
The primary signaling pathways influenced by 5-HT6 receptor antagonism are the cAMP/PKA pathway and the ERK/MAPK pathway. The following diagram illustrates the canonical Gs-coupled signaling cascade of the 5-HT6 receptor.
Protocol 1: cAMP-Dependent Luciferase Reporter Assay
This assay quantifies the ability of this compound to antagonize agonist-induced cAMP production by the 5-HT6 receptor. The principle relies on a reporter plasmid where the expression of luciferase is driven by a promoter containing cAMP Response Elements (CRE).
Experimental Workflow
Materials and Reagents
-
Cell Line: HEK293 cells stably or transiently expressing the human 5-HT6 receptor.
-
Reporter Plasmids:
-
pCRE-Luciferase reporter plasmid (Firefly luciferase).
-
Control plasmid with a constitutive promoter driving Renilla luciferase expression (for normalization).
-
-
Transfection Reagent: (e.g., Lipofectamine 3000).
-
5-HT6 Receptor Agonist: Serotonin or a selective 5-HT6 agonist.
-
Test Compound: this compound.
-
Cell Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Reagent: Dual-luciferase reporter assay system.
-
Equipment: Luminometer.
Procedure
-
Cell Seeding: Seed HEK293 cells expressing the 5-HT6 receptor into a white, clear-bottom 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the pCRE-Luciferase and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for 30 minutes.
-
Agonist Stimulation: Add the 5-HT6 receptor agonist (e.g., serotonin at a final concentration corresponding to its EC80) to the wells.
-
Incubation: Incubate the plate for 6 hours at 37°C in a CO2 incubator.
-
Cell Lysis and Luminescence Measurement:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Remove the medium and add passive lysis buffer.
-
Measure Firefly and Renilla luciferase activity sequentially using a luminometer according to the assay kit manufacturer's instructions.
-
Data Analysis
-
Normalization: For each well, normalize the Firefly luciferase signal by dividing it by the Renilla luciferase signal.
-
Percentage Inhibition: Calculate the percentage inhibition for each concentration of this compound.
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Quantitative Data Summary
| This compound Conc. (nM) | Normalized Luciferase Activity (RLU) | % Inhibition |
| 0 (Vehicle) | 15000 | 0 |
| 0.1 | 13500 | 10 |
| 1 | 10500 | 30 |
| 10 | 7500 | 50 |
| 100 | 3000 | 80 |
| 1000 | 1500 | 90 |
| IC50 (nM) | ~10 |
Protocol 2: Western Blot for Phosphorylated ERK1/2
This protocol is designed to assess the effect of this compound on the phosphorylation of ERK1/2, a downstream effector of 5-HT6 receptor signaling. A decrease in phosphorylated ERK (p-ERK) levels upon treatment with this compound would indicate its antagonistic activity on this pathway.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols: Electrophysiological Studies with PF-05212377 in Hippocampal Slices
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive, albeit hypothetical, framework for investigating the electrophysiological effects of PF-05212377 (SAM-760), a potent and selective 5-HT6 receptor antagonist, on synaptic plasticity in hippocampal slices. While direct experimental data on this compound in this specific context is not publicly available, this document outlines plausible experimental designs based on the known mechanism of 5-HT6 receptor antagonism and established hippocampal electrophysiology protocols. The provided protocols and expected outcomes are intended to serve as a guide for researchers designing studies to explore the potential modulatory effects of this compound on synaptic transmission and long-term potentiation (LTP), key cellular mechanisms underlying learning and memory.
Introduction
This compound is a selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2][3] The 5-HT6 receptor is predominantly expressed in brain regions critical for cognitive function, including the hippocampus. Antagonism of this receptor has been a therapeutic strategy for cognitive enhancement in neurodegenerative diseases such as Alzheimer's disease.[4] The hippocampus is a key brain structure for learning and memory, and synaptic plasticity, such as long-term potentiation (LTP), is a primary cellular mechanism underlying these processes.[5] This document outlines hypothetical protocols to investigate whether this compound can modulate hippocampal LTP, a widely studied form of synaptic plasticity.
Hypothetical Signaling Pathway of this compound in Hippocampal Neurons
The 5-HT6 receptor is a G-protein coupled receptor that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA can then phosphorylate various downstream targets that may negatively regulate key signaling pathways involved in synaptic plasticity, such as the ERK pathway. By antagonizing the 5-HT6 receptor, this compound would be expected to reduce this tonic inhibition, leading to enhanced signaling through pathways that promote synaptic potentiation.
Hypothesized signaling pathway of this compound in a hippocampal neuron.
Experimental Workflow for Investigating this compound Effects on LTP
The following workflow outlines the key steps for assessing the impact of this compound on long-term potentiation in ex vivo hippocampal slices.
Experimental workflow for LTP studies with this compound.
Hypothetical Quantitative Data
The following table summarizes potential quantitative outcomes from electrophysiological experiments investigating the effects of this compound on hippocampal LTP. The data presented here are hypothetical and serve as an example of expected results if this compound enhances synaptic plasticity.
| Parameter | Vehicle Control (Mean ± SEM) | This compound (1 µM) (Mean ± SEM) | P-value |
| Baseline fEPSP Slope (mV/ms) | 1.2 ± 0.1 | 1.1 ± 0.1 | > 0.05 |
| Paired-Pulse Facilitation (Ratio) | 1.6 ± 0.1 | 1.6 ± 0.1 | > 0.05 |
| Post-HFS fEPSP Slope (% of Baseline) | 150 ± 10% | 190 ± 12% | < 0.05 |
| LTP Magnitude (60 min post-HFS) | 135 ± 8% | 175 ± 10% | < 0.01 |
Detailed Experimental Protocols
Hippocampal Slice Preparation
-
Anesthetize an adult rodent (e.g., C57BL/6 mouse or Wistar rat) in accordance with institutional animal care and use committee guidelines.
-
Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) NMDG-based artificial cerebrospinal fluid (aCSF) containing (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4.
-
Rapidly decapitate the animal and dissect the brain in the same ice-cold NMDG-aCSF.
-
Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.
-
Transfer the slices to a recovery chamber containing NMDG-aCSF at 32-34°C for 10-15 minutes.
-
Transfer the slices to an incubation chamber containing standard aCSF (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 CaCl2, and 1 MgSO4) oxygenated with 95% O2 / 5% CO2 at room temperature for at least 1 hour before recording.
Electrophysiological Recordings
-
Place a single hippocampal slice in a submersion-type recording chamber continuously perfused with oxygenated standard aCSF at a flow rate of 2-3 ml/min at 30-32°C.
-
Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at 0.05 Hz. The stimulus intensity should be set to elicit a fEPSP amplitude that is 30-40% of the maximum.
-
After establishing a stable baseline, apply this compound (e.g., 1 µM) or vehicle to the perfusing aCSF and continue baseline recording for another 20 minutes to assess any effects on basal synaptic transmission.
-
Induce LTP by delivering a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue recording fEPSPs at 0.05 Hz for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.
Data Analysis
-
Measure the initial slope of the fEPSP as an index of synaptic strength.
-
Normalize all fEPSP slope values to the average slope recorded during the pre-HFS baseline period.
-
Quantify LTP magnitude as the average normalized fEPSP slope from 50 to 60 minutes post-HFS.
-
Assess paired-pulse facilitation (PPF) by delivering two closely spaced stimuli (e.g., 50 ms inter-stimulus interval) before and after drug application to probe for changes in presynaptic release probability. The PPF ratio is calculated as the slope of the second fEPSP divided by the slope of the first.
-
Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to compare the effects of this compound with the vehicle control group. A p-value of less than 0.05 is typically considered statistically significant.
Conclusion
The protocols and hypothetical data presented in these application notes provide a robust framework for investigating the electrophysiological effects of the 5-HT6 receptor antagonist this compound on hippocampal synaptic plasticity. Based on its mechanism of action, it is plausible that this compound could enhance LTP in the hippocampus. The successful execution of these experiments would provide valuable insights into the potential of this compound as a cognitive enhancer and further elucidate the role of the 5-HT6 receptor in synaptic function. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult relevant literature for further details on hippocampal slice electrophysiology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigating CNS distribution of this compound, a P-glycoprotein substrate, by translation of 5-HT6 receptor occupancy from non-human primates to humans [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. A Phase 2 clinical trial of this compound (SAM-760) in subjects with mild to moderate Alzheimer's disease with existing neuropsychiatric symptoms on a stable daily dose of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. personal.utdallas.edu [personal.utdallas.edu]
Application Notes and Protocols for Behavioral Testing of PF-05212377 in Mice
Disclaimer: The following application notes and protocols are provided as a general guide for researchers and scientists interested in evaluating the behavioral effects of the 5-HT6 receptor antagonist, PF-05212377, in mice. As of the latest literature review, specific studies detailing the behavioral paradigms of this compound in mice are not publicly available. Therefore, the protocols described below are based on standardized, widely used behavioral tests for assessing anxiety- and depression-like behaviors in rodents. Researchers should optimize these protocols based on their specific experimental needs and in accordance with institutional animal care and use guidelines.
Introduction
This compound is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2] The 5-HT6 receptor is primarily expressed in the central nervous system, in regions associated with cognition, mood, and behavior. Antagonism of the 5-HT6 receptor has been investigated as a therapeutic strategy for cognitive deficits in Alzheimer's disease.[3][4][5] Given the role of serotonin in mood regulation, exploring the effects of a 5-HT6 antagonist like this compound on anxiety and depression-like behaviors in mouse models is a logical extension of its pharmacological profile.
These application notes provide protocols for three standard behavioral assays: the Elevated Plus-Maze (EPM), the Open Field Test (OFT), and the Forced Swim Test (FST). These tests are commonly used to evaluate the anxiolytic and antidepressant-like potential of novel compounds.
Signaling Pathway of a 5-HT6 Receptor Antagonist
The 5-HT6 receptor is a G-protein coupled receptor that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, influencing neuronal excitability and gene expression. A 5-HT6 receptor antagonist like this compound would block the binding of serotonin to the receptor, thereby inhibiting this signaling cascade.
Caption: 5-HT6 Receptor Antagonist Signaling Pathway.
Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
The EPM test is a widely used paradigm to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
Experimental Protocol
Materials:
-
Elevated plus-maze apparatus (two open arms, two closed arms, and a central platform, elevated from the floor).
-
Video camera for recording.
-
Automated tracking software (e.g., ANY-maze, EthoVision XT).
-
This compound solution and vehicle control.
-
Standard mouse cages.
-
70% ethanol for cleaning.
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle control intraperitoneally (i.p.) at the desired dose and pre-treatment time (e.g., 30 minutes before testing).
-
Test Initiation: Gently place the mouse on the central platform of the EPM, facing one of the closed arms.
-
Recording: Start the video recording and allow the mouse to explore the maze for a 5-minute session.
-
Test Termination: At the end of the session, carefully remove the mouse and return it to its home cage.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.
Data Presentation
| Group | N | Time in Open Arms (s) | % Time in Open Arms | Open Arm Entries | % Open Arm Entries | Total Arm Entries | Distance Traveled (cm) |
| Vehicle | |||||||
| This compound (Dose 1) | |||||||
| This compound (Dose 2) | |||||||
| This compound (Dose 3) |
Experimental Workflow
Caption: Elevated Plus-Maze Experimental Workflow.
Open Field Test (OFT) for Locomotor Activity and Anxiety
The OFT is used to assess general locomotor activity and anxiety-like behavior in rodents. Anxiety is inferred by the tendency of the animal to remain in the periphery of the open field (thigmotaxis) versus exploring the center.
Experimental Protocol
Materials:
-
Open field arena (a square or circular enclosure with walls).
-
Video camera and tracking software.
-
This compound solution and vehicle control.
-
Standard mouse cages.
-
70% ethanol for cleaning.
Procedure:
-
Habituation: Allow mice to acclimate to the testing room for at least 30-60 minutes.
-
Drug Administration: Administer this compound or vehicle control (i.p.) at the desired pre-treatment time.
-
Test Initiation: Place the mouse in the center of the open field arena.
-
Recording: Record the mouse's activity for a 10-30 minute session.
-
Test Termination: Remove the mouse from the arena and return it to its home cage.
-
Cleaning: Clean the arena with 70% ethanol between subjects.
Data Presentation
| Group | N | Total Distance Traveled (cm) | Time in Center (s) | % Time in Center | Center Entries | Rearing Frequency | Grooming Duration (s) |
| Vehicle | |||||||
| This compound (Dose 1) | |||||||
| This compound (Dose 2) | |||||||
| This compound (Dose 3) |
Experimental Workflow
Caption: Open Field Test Experimental Workflow.
Forced Swim Test (FST) for Depression-Like Behavior
The FST is a widely used assay to screen for antidepressant-like activity. The test is based on the principle that when mice are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatments are expected to increase the duration of active, escape-oriented behaviors.
Experimental Protocol
Materials:
-
Cylindrical container (e.g., a 2L beaker) filled with water.
-
Water at a controlled temperature (23-25°C).
-
Video camera for recording.
-
This compound solution and vehicle control.
-
Towels for drying the mice.
-
Warming lamp or heated cage.
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 30 minutes.
-
Drug Administration: Administer this compound or vehicle control (i.p.). Multiple dosing regimens may be necessary for antidepressant-like effects.
-
Test Initiation: Gently place the mouse into the cylinder of water. The water level should be high enough to prevent the mouse from touching the bottom with its tail or paws.
-
Recording: Record the session for 6 minutes.
-
Test Termination: Carefully remove the mouse from the water, dry it with a towel, and place it in a warm environment to prevent hypothermia.
-
Data Analysis: Score the last 4 minutes of the 6-minute session for time spent immobile, swimming, and climbing.
Data Presentation
| Group | N | Immobility Time (s) | Swimming Time (s) | Climbing Time (s) | Latency to First Immobility (s) |
| Vehicle | |||||
| This compound (Dose 1) | |||||
| This compound (Dose 2) | |||||
| This compound (Dose 3) |
Experimental Workflow
Caption: Forced Swim Test Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. researchgate.net [researchgate.net]
- 5. A Phase 2 clinical trial of this compound (SAM-760) in subjects with mild to moderate Alzheimer’s disease with existing neuropsychiatric symptoms on a stable daily dose of donepezil - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring PF-05212377 Brain Penetration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the brain penetration of PF-05212377, a potent and selective 5-HT6 antagonist, in animal models. Given that this compound is a known substrate of the P-glycoprotein (P-gp) efflux transporter, careful consideration of experimental design and animal model selection is critical for accurately assessing its central nervous system (CNS) exposure.
Introduction
This compound is a therapeutic candidate that targets the 5-HT6 receptor in the brain. Effective target engagement within the CNS is contingent on the molecule's ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations at the site of action. However, the brain penetration of this compound is significantly influenced by its interaction with the P-gp efflux transporter, which actively removes the compound from the brain. This phenomenon leads to species-specific differences in brain exposure, with non-human primates (NHPs) demonstrating significantly higher brain penetration than rodents, making them a more suitable model for predicting human pharmacokinetics.
This document outlines detailed protocols for both in vivo and in vitro methods to quantify the brain penetration of this compound, with a particular focus on techniques that have been successfully applied to this compound and its class.
Key Considerations for Measuring this compound Brain Penetration
-
P-glycoprotein (P-gp) Substrate Liability: this compound is a substrate for P-gp, a key efflux transporter at the BBB. This is a critical factor to consider in all experimental designs.
-
Species Differences: There are significant species differences in P-gp expression and activity at the BBB. The unbound brain-to-plasma concentration ratio (Cbu/Cpu) of this compound is approximately 0.05 in rats and 0.64 in non-human primates. This highlights the importance of selecting an appropriate animal model.
-
Non-Human Primates (NHPs) as a Predictive Model: Due to similarities in P-gp expression at the BBB with humans, NHPs are considered a more predictive model for the human brain penetration of P-gp substrates like this compound.
-
Unbound Drug Concentration: It is the unbound (free) drug concentration in the brain interstitial fluid (ISF) that is pharmacologically active. Therefore, methods that can measure or estimate the unbound concentration are highly valuable.
Data Presentation: Summary of Key Brain Penetration Parameters
The following table summarizes the key quantitative data that should be collected and analyzed to characterize the brain penetration of this compound.
| Parameter | Description | In Vivo Method(s) | In Vitro Method(s) | Animal Model(s) |
| Kp,brain | Total brain-to-plasma concentration ratio (Ctotal,brain / Ctotal,plasma) | Brain Tissue Homogenate Analysis | - | Rat, Non-Human Primate |
| Kp,uu,brain | Unbound brain-to-unbound plasma concentration ratio (Cu,brain / Cu,plasma) | In Vivo Microdialysis | - | Rat, Non-Human Primate |
| Receptor Occupancy (%) | Percentage of 5-HT6 receptors occupied by this compound at a given dose/concentration | Positron Emission Tomography (PET) | - | Non-Human Primate |
| Papp (A-B) | Apparent permeability coefficient from apical to basolateral compartment | - | Caco-2 Assay, MDCK-MDR1 Assay | - |
| Papp (B-A) | Apparent permeability coefficient from basolateral to apical compartment | - | Caco-2 Assay, MDCK-MDR1 Assay | - |
| Efflux Ratio (ER) | Ratio of Papp (B-A) to Papp (A-B) | - | Caco-2 Assay, MDCK-MDR1 Assay | - |
Experimental Protocols
In Vivo Methodologies
PET imaging is a powerful non-invasive technique to quantify target engagement in the living brain. For this compound, this involves using a radiolabeled ligand for the 5-HT6 receptor to measure the displacement by the unlabeled drug.
Protocol:
-
Radioligand Selection and Synthesis:
-
Select a suitable PET radioligand with high affinity and selectivity for the 5-HT6 receptor (e.g., [11C]GSK215083).
-
Synthesize the radioligand with high radiochemical purity and specific activity.
-
-
Animal Model:
-
Non-human primates (e.g., rhesus macaque) are the recommended species.
-
-
Animal Preparation:
-
Fast the animal overnight.
-
Anesthetize the animal (e.g., with ketamine/xylazine for induction and isoflurane for maintenance).
-
Insert intravenous catheters for radioligand injection and blood sampling.
-
Position the animal in the PET scanner with the head securely fixed to minimize movement.
-
-
PET Imaging Procedure:
-
Baseline Scan:
-
Perform a transmission scan for attenuation correction.
-
Inject a bolus of the 5-HT6 radioligand intravenously.
-
Acquire dynamic PET data for 90-120 minutes.
-
Collect arterial blood samples throughout the scan to measure the radioligand concentration in plasma and its metabolites.
-
-
Occupancy Scan:
-
Administer a single dose of this compound intravenously or orally.
-
After a predetermined time for drug distribution, perform a second PET scan following the same procedure as the baseline scan.
-
-
-
Data Analysis:
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs) in the brain known to have high 5-HT6 receptor density (e.g., striatum).
-
Use kinetic modeling (e.g., simplified reference tissue model or full kinetic modeling with arterial input function) to calculate the binding potential (BPND) of the radioligand in the ROIs for both baseline and occupancy scans.
-
Calculate receptor occupancy (RO) using the following formula: RO (%) = [(BPND,baseline - BPND,occupancy) / BPND,baseline] x 100
-
Microdialysis allows for the direct sampling of the unbound drug concentration in the brain interstitial fluid (ISF).
Protocol:
-
Animal Model:
-
Non-human primates or rats can be used, though NHPs are preferred for this compound.
-
-
Surgical Procedure:
-
Anesthetize the animal.
-
Secure the animal in a stereotaxic frame.
-
Implant a microdialysis guide cannula into the target brain region (e.g., striatum or prefrontal cortex).
-
Secure the guide cannula to the skull with dental cement.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2 µL/min).
-
Allow for an equilibration period.
-
Administer this compound intravenously or orally.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
Collect concurrent blood samples.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the dialysate and plasma samples using a validated LC-MS/MS method.
-
Determine the in vitro recovery of the microdialysis probe to calculate the absolute unbound concentration in the ISF.
-
-
Data Analysis:
-
Plot the unbound brain concentration (Cu,brain) and unbound plasma concentration (Cu,plasma) over time.
-
Calculate the unbound brain-to-plasma partition coefficient (Kp,uu,brain) as the ratio of the area under the curve (AUC) of the unbound concentrations: Kp,uu,brain = AUCu,brain / AUCu,plasma .
-
This method measures the total concentration of the drug in the brain tissue, which includes both bound and unbound drug.
Protocol:
-
Animal Model:
-
Rats or non-human primates.
-
-
Dosing and Sample Collection:
-
Administer this compound to a cohort of animals.
-
At various time points, euthanize the animals and collect trunk blood (for plasma) and the whole brain.
-
Perfuse the brain with saline to remove residual blood.
-
-
Sample Preparation:
-
Weigh the brain tissue.
-
Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a brain homogenate.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the brain homogenate and plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the total brain concentration (Ctotal,brain) and total plasma concentration (Ctotal,plasma).
-
Determine the brain-to-plasma concentration ratio (Kp,brain) at each time point: Kp,brain = Ctotal,brain / Ctotal,plasma .
-
In Vitro Methodologies
This assay uses Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene, which encodes for P-gp. It is a standard in vitro model to assess if a compound is a P-gp substrate.
Protocol:
-
Cell Culture:
-
Culture MDCK-MDR1 cells on permeable Transwell inserts until a confluent monolayer is formed.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Apical to Basolateral (A-B) Permeability:
-
Add this compound to the apical (donor) chamber.
-
At various time points, collect samples from the basolateral (receiver) chamber.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add this compound to the basolateral (donor) chamber.
-
At various time points, collect samples from the apical (receiver) chamber.
-
-
Include a known P-gp inhibitor (e.g., verapamil) in separate wells to confirm P-gp mediated efflux.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the donor and receiver samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B) . An ER > 2 is generally indicative of active efflux.
-
Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that express various transporters, including P-gp. This assay is often used to predict intestinal absorption but can also provide insights into P-gp substrate liability.
Protocol:
The protocol for the Caco-2 assay is similar to the MDCK-MDR1 assay, with the main difference being the cell line used and a longer culture period (typically 21 days) for the cells to differentiate and form tight junctions.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound brain penetration.
Caption: Workflow for a PET receptor occupancy study.
Caption: Workflow for an in vivo microdialysis experiment.
Ethical Considerations for Animal Studies
All animal experiments must be conducted in accordance with the guidelines from the Institutional Animal Care and Use Committee (IACUC) and in compliance with all relevant local and national regulations. For studies involving non-human primates, particular attention must be paid to their welfare, including appropriate housing, environmental enrichment, and minimization of pain and distress.[1][2] The use of NHPs in research requires strong scientific justification and should only be undertaken when alternative methods are not suitable.[3]
References
Application Notes and Protocols for In Vivo Microdialysis-Based Assessment of Neurotransmitter Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo microdialysis is a powerful and widely utilized technique in neuroscience research and drug development for the continuous monitoring of endogenous neurotransmitter concentrations in the extracellular fluid of specific brain regions in awake and freely moving subjects.[1] This method allows for the direct measurement of neurochemical dynamics in response to pharmacological agents, behavioral tasks, or pathological conditions.[2] When coupled with a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), microdialysis provides invaluable insights into the neurochemical mechanisms underlying brain function and the effects of novel therapeutics.[3][4]
This document provides a comprehensive overview and detailed protocols for conducting in vivo microdialysis experiments to assess neurotransmitter levels. The protocols are based on established methodologies and are intended to be adaptable to various research applications. While these guidelines are broadly applicable, it is crucial to consult the specific user manuals for your equipment, such as an automated microdialysis system like the hypothetical SAM-760, for detailed operational instructions.
Principle of In Vivo Microdialysis
In vivo microdialysis involves the stereotaxic implantation of a small, semi-permeable probe into a target brain region.[5] The probe is continuously perfused with a physiological solution, typically artificial cerebrospinal fluid (aCSF), at a low flow rate. Small molecules, including neurotransmitters, present in the extracellular fluid diffuse across the semi-permeable membrane of the probe down their concentration gradient and are collected in the outgoing perfusate, referred to as the dialysate. The collected dialysate can then be analyzed to determine the concentration of the neurotransmitters of interest.
Key Neurotransmitters Assessed
A wide range of neurotransmitters and their metabolites can be measured using in vivo microdialysis, including:
-
Monoamines: Dopamine (DA), Serotonin (5-HT), Norepinephrine (NE) and their metabolites (e.g., DOPAC, HVA, 5-HIAA).
-
Amino Acids: Glutamate (Glu), Gamma-aminobutyric acid (GABA).
-
Acetylcholine (ACh)
Data Presentation: Quantitative Neurotransmitter Levels
The following tables summarize representative baseline extracellular concentrations of key neurotransmitters in the rat brain as measured by in vivo microdialysis coupled with HPLC-ECD or LC-MS/MS. It is important to note that these values can vary depending on the specific brain region, analytical method, and experimental conditions.
Table 1: Baseline Extracellular Monoamine Concentrations in Rat Brain
| Neurotransmitter | Brain Region | Concentration (pg/20 µL) | Analytical Method |
| Dopamine (DA) | Striatum | 5.0 - 15.0 | HPLC-ECD |
| Serotonin (5-HT) | Hippocampus | 0.5 - 2.0 | HPLC-ECD |
| Norepinephrine (NE) | Prefrontal Cortex | 1.0 - 5.0 | HPLC-ECD |
Table 2: Baseline Extracellular Amino Acid Neurotransmitter Concentrations in Rat Brain
| Neurotransmitter | Brain Region | Concentration (µM) | Analytical Method |
| Glutamate (Glu) | Hippocampus | 1 - 5 | HPLC-Fluorescence |
| GABA | Hippocampus | 0.05 - 0.2 | HPLC-Fluorescence |
Experimental Protocols
The following sections provide detailed protocols for conducting an in vivo microdialysis experiment, from surgical preparation to data analysis.
Protocol 1: Stereotaxic Surgery and Guide Cannula Implantation
-
Animal Preparation: Use adult male Sprague-Dawley rats (250-300g). Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).
-
Stereotaxic Mounting: Place the anesthetized animal in a stereotaxic frame, ensuring the head is level.
-
Surgical Incision: Make a midline incision on the scalp to expose the skull. Clean the skull surface with sterile saline.
-
Craniotomy: Drill a small burr hole over the target brain region using appropriate stereotaxic coordinates.
-
Guide Cannula Implantation: Slowly lower a guide cannula to the desired depth.
-
Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.
-
Post-operative Care: Suture the incision and provide appropriate post-operative analgesia. Allow the animal to recover for at least 5-7 days before the microdialysis experiment.
Protocol 2: In Vivo Microdialysis Procedure
-
System Setup: On the day of the experiment, place the rat in a freely moving animal bowl system.
-
Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfusion: Connect the probe inlet to a syringe pump and the outlet to a fraction collector. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). A typical aCSF composition is (in mM): 147 NaCl, 4.0 KCl, 1.2 CaCl₂, and 1.0 MgCl₂.
-
Equilibration: Allow the system to equilibrate for at least 60-120 minutes to obtain a stable baseline.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into collection vials, which may contain a small amount of antioxidant solution (e.g., 0.1 M perchloric acid) to prevent neurotransmitter degradation.
-
Pharmacological Intervention: After establishing a stable baseline (typically 3-4 samples), administer the drug of interest (e.g., via intraperitoneal or subcutaneous injection).
-
Post-treatment Collection: Continue collecting dialysate samples for the desired duration after drug administration to monitor changes in neurotransmitter levels.
-
Sample Storage: Immediately freeze the collected samples on dry ice and store at -80°C until analysis.
Protocol 3: Neurotransmitter Analysis by HPLC-ECD
-
Instrumentation: Utilize an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Mobile Phase: Prepare an appropriate mobile phase, typically a phosphate or citrate buffer containing an ion-pairing agent, EDTA, and an organic modifier like methanol or acetonitrile.
-
Standard Curve: Prepare a series of standard solutions with known concentrations of the neurotransmitters of interest to generate a standard curve for quantification.
-
Sample Analysis: Inject a fixed volume of the thawed dialysate samples and standards into the HPLC system.
-
Data Quantification: Identify and quantify the neurotransmitter peaks in the chromatograms by comparing their retention times and peak areas/heights to those of the standards.
Protocol 4: Data Analysis and Interpretation
-
Baseline Calculation: Calculate the average concentration of the neurotransmitter in the baseline samples.
-
Data Normalization: Express the post-treatment neurotransmitter concentrations as a percentage of the baseline.
-
Statistical Analysis: Perform appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed changes in neurotransmitter levels.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with a fixative. Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.
Mandatory Visualizations
Signaling Pathway: Dopaminergic Synapse
Caption: Simplified signaling pathway at a dopaminergic synapse.
Experimental Workflow: In Vivo Microdialysis
Caption: Step-by-step experimental workflow for in vivo microdialysis.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microdialysis applications in neuroscience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amuzainc.com [amuzainc.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming PF-05212377 Low Brain Penetration in Rats
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering low brain penetration of the 5-HT6 receptor antagonist, PF-05212377 (also known as SAM-760), in rat models.
Troubleshooting Guides
Issue: Sub-therapeutic brain concentrations of this compound in rat studies.
Root Cause Analysis:
The primary reason for the low brain penetration of this compound in rats is its high affinity as a substrate for the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier (BBB).[1][2][3] P-gp is expressed more abundantly at the rat BBB compared to non-human primates and humans, leading to significant species differences in brain exposure.[1][3]
dot
Caption: Root cause of low this compound brain penetration in rats.
Troubleshooting Steps:
-
Confirm P-gp Efflux: Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, zosuquidar) in a pilot study. A significant increase in the brain-to-plasma concentration ratio of this compound in the presence of the inhibitor would confirm P-gp mediated efflux as the primary mechanism of low brain penetration.
-
Consider Alternative Preclinical Species: Due to the significant species-dependent variation in P-gp expression and its impact on this compound brain penetration, consider using a more translationally relevant species, such as a non-human primate, for efficacy studies.
-
Chemical Modification (for medicinal chemists): If feasible within the research program, consider structural modifications to this compound to reduce its affinity for P-gp. Strategies include increasing hydrogen bond donors, reducing lipophilicity, or adding polar functional groups.
-
Formulation Strategies: Explore advanced formulation approaches designed to enhance BBB penetration, such as encapsulation in nanoparticles or the development of a prodrug.
Frequently Asked Questions (FAQs)
Q1: Why are my behavioral or target engagement studies with this compound in rats showing a lack of efficacy?
A1: The lack of efficacy is likely due to insufficient brain concentrations of this compound. The unbound brain-to-plasma concentration ratio (Cbu/Cpu) in rats is approximately 0.05, which may not be sufficient to achieve therapeutic receptor occupancy. It is crucial to measure brain and plasma concentrations of this compound in your rat model to correlate pharmacokinetics with pharmacodynamics.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor. It was investigated for the symptomatic treatment of Alzheimer's disease.
Q3: Is the low brain penetration of this compound observed in other species?
A3: No, there is a notable species difference. In non-human primates, the unbound brain-to-plasma concentration ratio (Cbu/Cpu) is 0.64, indicating significantly better brain penetration compared to rats. This is attributed to lower P-gp expression at the BBB in primates compared to rats.
Q4: What are some general strategies to improve the brain penetration of P-gp substrate drugs in preclinical rat studies?
A4: Several strategies can be employed, although they require careful consideration and may not be suitable for all compounds or experimental designs:
-
Co-administration with P-gp inhibitors: As mentioned in the troubleshooting guide, this can be a useful tool to demonstrate P-gp involvement.
-
Prodrug approach: Designing a prodrug that masks the P-gp recognition site and is cleaved to the active parent drug in the brain.
-
Nanoparticle-based delivery systems: Encapsulating the drug in nanoparticles can facilitate transport across the BBB.
-
Receptor-mediated transcytosis: Conjugating the drug to a ligand that binds to a receptor on the BBB (e.g., transferrin receptor) to be actively transported into the brain.
dot
Caption: Troubleshooting workflow for low this compound efficacy in rats.
Data Presentation
Table 1: In Vivo Brain Penetration of this compound in Rats and Non-Human Primates (NHP)
| Species | Unbound Brain Concentration / Unbound Plasma Concentration (Cbu/Cpu) | Reference |
| Rat | 0.05 | |
| Non-Human Primate (NHP) | 0.64 |
Table 2: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Species | Reference |
| 5-HT6 Ki | 0.32 nM | Human | |
| NHP Cpu EC50 for 5-HT6 Receptor Occupancy | 0.31 nM | Non-Human Primate | |
| Human Unbound Plasma EC50 for 5-HT6 Receptor Occupancy | 0.37 nM | Human |
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Brain Penetration Assessment in Rats
This protocol provides a general framework for assessing the brain penetration of this compound using in vivo microdialysis.
-
Animal Preparation:
-
Acclimate male Sprague-Dawley rats to the housing conditions for at least 3 days.
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus).
-
Implant a catheter in the jugular vein for blood sampling.
-
Allow the animals to recover for at least 24 hours.
-
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1 hour.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.
-
-
Dosing and Sampling:
-
Administer this compound intravenously or orally.
-
Continue collecting dialysate samples for a defined period (e.g., 4-6 hours).
-
Collect blood samples from the jugular vein catheter at time points corresponding to the dialysate collection.
-
Centrifuge the blood samples to obtain plasma.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the dialysate and plasma samples using a validated analytical method, such as LC-MS/MS.
-
Determine the unbound fraction of this compound in plasma using equilibrium dialysis or ultrafiltration.
-
Calculate the unbound brain concentration from the dialysate concentration, correcting for in vitro probe recovery.
-
Protocol 2: P-gp Inhibition Study in Rats
This protocol outlines a method to determine if this compound is a P-gp substrate in vivo.
-
Animal Groups:
-
Group 1: Vehicle control + this compound
-
Group 2: P-gp inhibitor (e.g., zosuquidar, 10 mg/kg, i.p.) + this compound
-
-
Dosing:
-
Administer the P-gp inhibitor (or vehicle) at a specified time before this compound administration (e.g., 30 minutes).
-
Administer this compound at a consistent dose and route across all animals.
-
-
Sample Collection:
-
At a predetermined time point after this compound administration (e.g., 1 or 2 hours), collect blood samples and euthanize the animals.
-
Harvest the brains and collect plasma.
-
Homogenize the brain tissue.
-
-
Sample Analysis and Data Interpretation:
-
Determine the concentration of this compound in plasma and brain homogenate using LC-MS/MS.
-
Calculate the brain-to-plasma concentration ratio (Kp) for both groups.
-
A statistically significant increase in the Kp value in the P-gp inhibitor-treated group compared to the vehicle group indicates that this compound is a P-gp substrate.
-
References
- 1. Investigating CNS distribution of this compound, a P-glycoprotein substrate, by translation of 5-HT6 receptor occupancy from non-human primates to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Support Center: Investigating the Impact of P-glycoprotein on SAM-760 CNS Exposure
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments investigating the influence of P-glycoprotein (P-gp) on the central nervous system (CNS) exposure of SAM-760 (also known as PF-05212377).
Frequently Asked Questions (FAQs)
Q1: Is SAM-760 a substrate of P-glycoprotein (P-gp)?
A1: Yes, in vitro studies have identified SAM-760 as a substrate of P-gp. However, it is not a substrate for Breast Cancer Resistance Protein (BCRP), another key efflux transporter at the blood-brain barrier (BBB).[1][2] This means that P-gp actively transports SAM-760 out of the brain endothelial cells, thereby limiting its CNS penetration.[1][2]
Q2: How significant is the impact of P-gp on the CNS penetration of SAM-760?
A2: The impact of P-gp on SAM-760's CNS penetration is substantial and exhibits significant species differences. Preclinical studies have shown that the ratio of unbound drug concentration in the brain to that in plasma (Kp,uu,brain) is markedly different between rodents and non-human primates.[1]
Q3: Which animal model is more predictive of human CNS penetration for SAM-760?
A3: Non-human primates (NHPs) are considered more appropriate than rats for predicting the human brain penetration of SAM-760. This is attributed to differences in the expression and/or activity of P-gp at the BBB between these species. The Kp,uu,brain of SAM-760 in NHPs is significantly higher than in rats, suggesting that the impact of P-gp-mediated efflux is less pronounced in primates.
Q4: What is the expected unbound brain-to-plasma concentration ratio (Kp,uu,brain) for SAM-760 in preclinical models?
A4: The reported Kp,uu,brain for SAM-760 is approximately 0.05 in rats and 0.64 in non-human primates . This more than 12-fold difference underscores the importance of selecting the appropriate animal model for CNS penetration studies of P-gp substrates like SAM-760.
Troubleshooting Guides
Problem 1: High variability in efflux ratio (ER) in in vitro transwell assays (e.g., MDCK-MDR1, Caco-2).
-
Possible Cause: Inconsistent cell monolayer integrity.
-
Solution: Routinely check the transepithelial electrical resistance (TEER) of the cell monolayers before and after the transport experiment. A significant drop in TEER values indicates a compromised monolayer. Additionally, the permeability of a paracellular marker, such as Lucifer yellow, can be assessed to confirm monolayer tightness.
-
-
Possible Cause: Low recovery of SAM-760.
-
Solution: Low recovery can be due to several factors, including binding to the assay plates, metabolism by the cells, or intracellular accumulation. Use low-binding plates and include a protein source (e.g., bovine serum albumin) in the receiver buffer to minimize non-specific binding. To assess metabolism, analyze the cell lysate and both donor and receiver compartments for metabolites. If intracellular accumulation is suspected, lyse the cells at the end of the experiment and quantify the amount of SAM-760.
-
-
Possible Cause: Variability in P-gp expression levels.
-
Solution: Ensure consistent cell culture conditions, including passage number and seeding density, as these can affect transporter expression. Periodically validate the P-gp expression and activity in the cell line using a known P-gp substrate and inhibitor as positive controls.
-
Problem 2: In vivo microdialysis study shows lower than expected unbound brain concentrations of SAM-760.
-
Possible Cause: Issues with the microdialysis probe.
-
Solution: The recovery of the microdialysis probe can be highly variable, especially for lipophilic compounds. Determine the in vivo recovery of the probe for SAM-760 in each experiment. Ensure the probe is correctly implanted in the target brain region using stereotaxic coordinates and verify the placement post-mortem.
-
-
Possible Cause: Anesthesia effects.
-
Solution: Anesthetics can alter cerebral blood flow and BBB permeability. If possible, conduct studies in freely moving, conscious animals to avoid the confounding effects of anesthesia. If anesthesia is necessary, use a consistent anesthetic regimen and be aware of its potential impact on the results.
-
-
Possible Cause: Rapid metabolism in the brain.
-
Solution: While P-gp is the primary factor limiting CNS exposure, brain-specific metabolism could also play a role. Analyze brain homogenates for SAM-760 metabolites to investigate this possibility.
-
Data Presentation
Table 1: In Vivo Brain Penetration of SAM-760 in Preclinical Species
| Species | Unbound Brain-to-Plasma Concentration Ratio (Kp,uu,brain) | Reference |
| Rat | 0.05 | |
| Non-human Primate | 0.64 |
Experimental Protocols
In Vitro P-gp Substrate Assessment using MDCK-MDR1 Transwell Assay
This protocol is a general guideline for determining if SAM-760 is a substrate for P-gp.
1. Cell Culture and Seeding:
-
Culture MDCK cells transfected with the human MDR1 gene (MDCK-MDR1) and wild-type MDCK cells in an appropriate medium (e.g., MEM with 10% FBS, 1% non-essential amino acids, and a selection antibiotic).
-
Seed the cells onto semi-permeable membrane inserts (e.g., 12-well Transwell plates) at a density that allows for the formation of a confluent monolayer within 4-6 days.
2. Monolayer Integrity Check:
-
Measure the TEER of the cell monolayers. Values should be consistent and above a predetermined threshold for your laboratory's cell line.
-
Optionally, assess the permeability of Lucifer yellow to confirm low paracellular flux.
3. Bidirectional Transport Assay:
-
Prepare a solution of SAM-760 (e.g., 1-10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
To assess P-gp mediated transport, also prepare a solution of SAM-760 with a known P-gp inhibitor (e.g., 1-10 µM verapamil or cyclosporine A).
-
Apical to Basolateral (A-B) Permeability: Add the SAM-760 solution (with and without inhibitor) to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Permeability: Add the SAM-760 solution (with and without inhibitor) to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
4. Sample Analysis and Calculation:
-
Analyze the concentration of SAM-760 in all samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
-
Calculate the Efflux Ratio (ER) :
-
ER = Papp (B-A) / Papp (A-B)
-
-
Interpretation: An ER ≥ 2 is generally considered indicative of active efflux. If the ER is significantly reduced in the presence of a P-gp inhibitor, it confirms that SAM-760 is a substrate of P-gp.
In Vivo CNS Microdialysis in Rats
This protocol provides a general framework for assessing the unbound concentration of SAM-760 in the brain.
1. Animal Preparation and Surgery:
-
Use adult male Sprague-Dawley rats.
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula into the desired brain region (e.g., striatum or prefrontal cortex).
-
Allow the animal to recover from surgery for at least 24-48 hours.
2. Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
3. SAM-760 Administration and Sample Collection:
-
Administer SAM-760 intravenously or subcutaneously.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.
-
Collect blood samples at corresponding time points to determine plasma concentrations.
4. Determination of Unbound Concentrations:
-
Analyze the concentration of SAM-760 in the dialysate and plasma samples by LC-MS/MS. The concentration in the dialysate represents the unbound concentration in the brain extracellular fluid, corrected for in vivo probe recovery.
-
Determine the unbound fraction of SAM-760 in plasma (fu,plasma) using an appropriate method such as equilibrium dialysis.
5. Data Analysis:
-
Calculate the unbound plasma concentration (Cu,plasma) by multiplying the total plasma concentration by fu,plasma.
-
Calculate the Kp,uu,brain by dividing the area under the curve (AUC) of the unbound brain concentration by the AUC of the unbound plasma concentration.
Visualizations
Experimental Workflow for In Vitro P-gp Substrate Identification
References
Technical Support Center: PF-05212377 (SAM-760) Metabolism and Potential Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the metabolism of PF-05212377 (also known as SAM-760) and the potential for active metabolites. This resource is designed to assist researchers in designing, executing, and interpreting in vitro and in vivo metabolism studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound?
A1: this compound undergoes two primary metabolic pathways:
-
Cytochrome P450 (CYP)-mediated oxidation: In human liver microsomes (HLM), approximately 85% of the metabolism is attributed to CYP enzymes, with CYP3A being the predominant isoform. Minor contributions also come from CYP2C19 and CYP2D6.
-
Non-enzymatic cleavage: A significant portion of this compound metabolism occurs via a novel, non-enzymatic, thiol-mediated reductive cleavage of the aryl sulfonamide group. This pathway results in the formation of benzenesulfinic acid and accounts for about 43% of the total metabolism in human hepatocytes.[1]
Q2: Are there any known active metabolites of this compound?
A2: Currently, there is no publicly available information to suggest that any of the metabolites of this compound are pharmacologically active at the 5-HT6 receptor or other relevant targets. The primary focus of published research has been on the parent compound's activity.[2][3][4][5] The main identified metabolite, benzenesulfinic acid, is an industrial chemical and is not expected to have affinity for the 5-HT6 receptor.
Q3: Which Cytochrome P450 isoforms are primarily responsible for the metabolism of this compound?
A3: CYP3A is the major P450 isoform responsible for the oxidative metabolism of this compound. Studies in human liver microsomes indicate that CYP3A accounts for approximately 85% of the P450-mediated metabolism. Minor roles are also played by CYP2C19 and CYP2D6.
Q4: What is the significance of the non-enzymatic, thiol-mediated cleavage pathway?
A4: This pathway is significant because it represents a substantial route of clearance for this compound that is independent of CYP enzymes. This can have implications for predicting drug-drug interactions. Since this pathway is not dependent on enzymes that are common sources of drug interactions (like CYP3A4), the overall potential for this compound to be a victim of such interactions is reduced.
Troubleshooting Guides for In Vitro Metabolism Experiments
This section provides guidance on common issues that may arise during in vitro metabolism studies of this compound.
Guide 1: Investigating CYP-Mediated Metabolism
Issue: Inconsistent or lower-than-expected rates of this compound metabolism in human liver microsomes.
| Potential Cause | Troubleshooting Step |
| Inactive Microsomes | Ensure microsomes have been stored properly at -80°C and have not undergone multiple freeze-thaw cycles. Test the activity of the microsomes using a known CYP3A4 substrate (e.g., midazolam or testosterone). |
| Cofactor Degradation | Prepare fresh NADPH solutions for each experiment. Ensure the final concentration in the incubation is sufficient (typically 1 mM). |
| Inhibitor Contamination | Check all reagents and buffers for potential CYP inhibitors. Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that does not inhibit CYP3A4 activity (typically ≤0.5%). |
| Incorrect Incubation Time | Optimize incubation times to ensure you are measuring the initial velocity of the reaction. For a compound with moderate to high clearance, shorter incubation times may be necessary. |
| Sub-optimal pH | Verify that the pH of the incubation buffer is within the optimal range for CYP enzymes (typically pH 7.4). |
Guide 2: Studying Non-Enzymatic, Thiol-Mediated Cleavage
Issue: Difficulty in observing or quantifying the formation of benzenesulfinic acid.
| Potential Cause | Troubleshooting Step |
| Insufficient Thiol Concentration | This is a thiol-mediated process. Ensure that a sufficient concentration of a thiol-containing molecule (e.g., glutathione) is present in the incubation. The reaction may be slower in systems with low endogenous thiol levels. |
| Inappropriate Matrix | This non-enzymatic cleavage has been observed in human hepatocytes. If using a simpler matrix like microsomes without added co-factors, the reaction may not proceed efficiently. |
| Analytical Method Sensitivity | Benzenesulfinic acid is a small, polar molecule. Ensure your analytical method (e.g., LC-MS/MS) is optimized for its detection and quantification. This may require specific chromatographic conditions or derivatization. |
| Sample Stability | Assess the stability of benzenesulfinic acid in your sample matrix under the storage and processing conditions. |
Quantitative Data Summary
| Parameter | System | Value | Reference |
| Primary P450 Isoform | Human Liver Microsomes | CYP3A (~85%) | |
| Minor P450 Isoforms | Human Liver Microsomes | CYP2C19, CYP2D6 | |
| Non-Enzymatic Cleavage | Human Hepatocytes | ~43% of total metabolism | |
| Major Metabolite | Human Hepatocytes | Benzenesulfinic Acid |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Metabolism of this compound in Human Liver Microsomes
-
Prepare Reagents:
-
Phosphate buffer (100 mM, pH 7.4).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Human liver microsomes (pooled, 20 mg/mL stock).
-
NADPH regenerating system (or NADPH, 10 mM stock).
-
-
Incubation:
-
In a microcentrifuge tube, combine phosphate buffer, human liver microsomes (final concentration typically 0.2-1.0 mg/mL), and this compound (final concentration typically 1-10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH (final concentration 1 mM).
-
-
Time Points:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to precipitate the protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis:
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining this compound and the formation of any metabolites.
-
Protocol 2: Characterization of P450 Isoforms Involved in this compound Metabolism
-
Follow the General Protocol (Protocol 1).
-
In parallel incubations, include specific chemical inhibitors for major CYP isoforms:
-
CYP3A4/5: Ketoconazole (1 µM)
-
CYP2C19: Ticlopidine (10 µM)
-
CYP2D6: Quinidine (1 µM)
-
Control: Vehicle (e.g., DMSO)
-
-
Alternatively, use recombinant human CYP isoforms instead of HLM.
-
Analysis:
-
Compare the rate of this compound metabolism in the presence and absence of each inhibitor. Significant inhibition by a specific inhibitor indicates the involvement of that CYP isoform.
-
Visualizations
Caption: Metabolic pathways of this compound (SAM-760).
Caption: In vitro metabolism experimental workflow.
References
- 1. A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes - Elchemy [elchemy.com]
- 2. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Silico Screening of Natural Compounds for Candidates 5HT6 Receptor Antagonists against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of PF-05212377 for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of PF-05212377 for in vitro experiments. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when preparing this compound for in vitro assays.
Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS). What should I do?
A1: Direct dissolution of this compound in aqueous buffers is not recommended due to its predicted low water solubility. Like many small molecule inhibitors, it requires an organic solvent to create a concentrated stock solution first.
Recommended Action:
-
Prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).
-
Serially dilute this stock solution in your aqueous experimental buffer to the desired final concentration.
-
Ensure the final concentration of DMSO in your assay is minimal (ideally ≤0.1%) to avoid solvent-induced artifacts. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. This indicates that the compound's solubility limit in the final medium has been exceeded.
Troubleshooting Steps:
-
Reduce the Final Concentration: Your target concentration may be too high for the aqueous environment. Try a lower final concentration of this compound in your assay.
-
Optimize DMSO Concentration: While minimizing DMSO is crucial, a slightly higher final concentration (e.g., up to 0.5% in robust cell lines) might be necessary to maintain solubility. However, you must validate the tolerance of your specific cell line to this DMSO concentration.
-
Stepwise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions.
-
Sonication: After dilution, brief sonication of the solution can help to break up small aggregates and improve dissolution.
-
Use of Pluronic F-68: For cell-based assays, a low concentration (e.g., 0.01-0.02%) of a non-ionic surfactant like Pluronic F-68 in the final medium can sometimes help to maintain the solubility of hydrophobic compounds without significant cell toxicity. This must be validated for your specific assay.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended primary solvent for creating a high-concentration stock solution of this compound is 100% DMSO.[1]
Q4: How should I store my this compound stock solution?
A4: Proper storage is critical for maintaining the stability and activity of the compound.
Storage Recommendations:
-
Solid (Powder) Form: Store at -20°C for long-term storage.
-
DMSO Stock Solution: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. A stock solution in DMSO should be stable for several months when stored properly.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Maximum Solubility (mM) | Observations |
| DMSO | 25 | To be determined | |
| Ethanol | 25 | To be determined | |
| PBS (pH 7.4) | 25 | To be determined | |
| Cell Culture Medium | 37 | To be determined |
Experimental Protocols
Protocol for Determining this compound Solubility
This protocol outlines a method to estimate the kinetic solubility of this compound in various solvents.
Materials:
-
This compound powder
-
100% DMSO
-
Ethanol
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Your specific cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortexer
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve a known mass of this compound in a precise volume of 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing.
-
Serial Dilution in Solvent: Create a serial dilution of the stock solution in the same solvent (DMSO).
-
Dilution in Aqueous Buffer: Add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to a larger, fixed volume (e.g., 98 µL) of your target aqueous buffer (PBS or cell culture medium) in a 96-well plate. This creates a range of final compound concentrations with a consistent final DMSO concentration.
-
Equilibration and Observation: Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours). Visually inspect for any precipitation.
-
Quantification (Optional but Recommended): To quantify the soluble fraction, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectrophotometry (if the compound has a chromophore and a standard curve is established) or HPLC. The highest concentration that remains in solution is the estimated kinetic solubility.
Protocol for Preparing this compound Working Solutions
Objective: To prepare a working solution of this compound for an in vitro experiment with a final DMSO concentration of ≤0.1%.
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
The molecular weight of this compound is 356.44 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, weigh out 3.56 mg of this compound and dissolve it in 1 mL of 100% DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Intermediate Dilution (Optional but Recommended):
-
Prepare an intermediate dilution of your stock solution in 100% DMSO or your final assay medium. For example, dilute the 10 mM stock to 1 mM.
-
-
Final Dilution into Assay Medium:
-
To achieve a final concentration of 10 µM with 0.1% DMSO, add 1 µL of the 10 mM stock solution to 999 µL of your final assay medium.
-
Vortex gently immediately after adding the stock solution.
-
Visualizations
5-HT6 Receptor Signaling Pathway
This compound is an antagonist of the 5-HT6 receptor. The following diagram illustrates the key signaling pathways initiated by the activation of the 5-HT6 receptor. As an antagonist, this compound would block these downstream effects.
Caption: Simplified 5-HT6 receptor signaling pathway.
Experimental Workflow for Solubility Assessment
The following diagram outlines the workflow for preparing and assessing the solubility of this compound for in vitro experiments.
Caption: Workflow for preparing this compound solutions.
References
Navigating Contradictory Findings on PF-05212377 (SAM-760): A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the conflicting preclinical promise and clinical trial outcomes of PF-05212377, also known as SAM-760. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues and interpret the available data.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2][3][4] The rationale for its investigation in Alzheimer's disease (AD) stemmed from the hypothesis that blocking 5-HT6 receptors could modulate multiple neurotransmitter systems, including acetylcholine and glutamate, which are implicated in cognitive processes.[5] Preclinical studies suggested that 5-HT6 receptor antagonism could lead to symptomatic benefits in AD.
Q2: What were the key preclinical findings that supported the clinical development of this compound?
A2: Preclinical evidence demonstrated that this compound is a potent and selective 5-HT6 antagonist. Studies in non-human primates (NHPs) were particularly important, as they showed good brain penetration and target engagement. Positron emission tomography (PET) scans in NHPs confirmed that this compound could occupy 5-HT6 receptors in the brain. These findings were crucial in establishing the potential for therapeutic effects in the central nervous system.
Q3: What was the design of the key Phase 2 clinical trial (NCT01712074) for this compound?
A3: The pivotal study was a randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase 2 trial. It was designed to evaluate the efficacy and safety of 30 mg once daily this compound over 12 weeks as an adjunctive therapy in subjects with mild to moderate Alzheimer's disease who were on a stable dose of donepezil. The trial included an interim analysis for futility or efficacy after a prespecified number of participants had completed the 12-week treatment period.
Q4: What were the primary and key secondary endpoints of the Phase 2 trial?
A4: The primary efficacy endpoint was the change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog13). The key secondary endpoint was the change from baseline in the Neuropsychiatric Inventory (NPI) total score.
Q5: Why was the Phase 2 clinical trial for this compound discontinued?
A5: The Phase 2 trial was stopped early because it met the prespecified futility criteria at the interim analysis. This means that the statistical analysis indicated a very low probability of the trial demonstrating a significant benefit of this compound over placebo if it were to be completed.
Troubleshooting Guide: Interpreting the Conflicting Results
This guide addresses the apparent contradiction between the promising preclinical data and the negative clinical trial outcome for this compound.
Issue 1: Lack of Efficacy Despite Target Engagement
-
Observed Discrepancy: Preclinical and human PET studies confirmed that this compound effectively occupies the 5-HT6 receptor in the brain. However, this target engagement did not translate into clinical efficacy in the Phase 2 trial.
-
Possible Explanations:
-
Flawed Hypothesis: The underlying hypothesis that 5-HT6 receptor antagonism would provide symptomatic relief in Alzheimer's disease may be incorrect or more complex than initially understood.
-
Species Differences: While non-human primates were considered a good model for predicting human brain penetration, subtle species-specific differences in the downstream signaling pathways or the pathophysiology of the disease could account for the different outcomes.
-
Disease Stage and Patient Population: The trial enrolled patients with mild to moderate Alzheimer's disease who were already on a stable dose of donepezil. It is possible that 5-HT6 antagonism is not effective in this patient population or at this stage of the disease.
-
Trial Design: The authors of the study suggest that differences in trial design, study population, region, or the pharmacological profile of this compound compared to other 5-HT6 antagonists could have contributed to the outcome.
-
Issue 2: Numerical Worsening on Some Efficacy Measures
-
Observed Discrepancy: The results of the Phase 2 trial showed that for both the primary (ADAS-cog13) and key secondary (NPI total score) endpoints, the placebo group showed a numerically better outcome than the this compound group, although the differences were not statistically significant.
-
Possible Explanations:
-
Statistical Fluctuation: In a trial that is stopped for futility, small numerical differences in favor of placebo are not uncommon and may be due to random chance.
-
Underlying Biological Effect: While speculative, it is a remote possibility that under the specific conditions of the trial, 5-HT6 antagonism could have had a slightly detrimental effect on cognition or neuropsychiatric symptoms.
-
Data Presentation
Table 1: Key Pharmacokinetic and In Vitro Binding Properties of this compound
| Parameter | Value | Species | Reference |
| Human 5-HT6 Ki | 0.32 nM | Human (in vitro) | |
| Unbound Plasma EC50 | 0.37 nM | Human | |
| NHP Cpu EC50 | 0.31 nM | Non-Human Primate | |
| Brain/Plasma Unbound Conc. Ratio (Cbu/Cpu) | 0.05 | Rat | |
| Brain/Plasma Unbound Conc. Ratio (Cbu/Cpu) | 0.64 | Non-Human Primate |
Table 2: Summary of Efficacy Results from the Phase 2 Trial (NCT01712074) at Week 12
| Endpoint | This compound Group (Mean Change from Baseline) | Placebo Group (Mean Change from Baseline) | Treatment Difference (this compound - Placebo) | P-value | Reference |
| ADAS-cog13 | Not explicitly stated | Not explicitly stated | 0.70 | 0.43 | |
| NPI Total Score | -3.99 | -6.18 | 2.19 | 0.20 |
Table 3: Summary of Adverse Events from the Phase 2 Trial (NCT01712074)
| Event | This compound Group | Placebo Group | Reference |
| Subjects with any Adverse Event | 46.2% | 44.7% | |
| Serious Adverse Events | 5.5% (5 subjects) | 3.2% (3 subjects) | |
| Deaths | 1 (traffic accident during washout) | 0 |
Experimental Protocols
Methodology for the Phase 2 Clinical Trial (NCT01712074)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter trial.
-
Participants: Subjects with mild to moderate Alzheimer's disease (Mini-Mental State Examination score 10-24) with existing neuropsychiatric symptoms (Neuropsychiatric Inventory total score ≥ 10) on a stable daily dose of donepezil (5 to 10 mg).
-
Intervention: 30 mg of this compound (SAM-760) administered orally once daily for 12 weeks.
-
Control: Placebo administered orally once daily for 12 weeks.
-
Run-in Period: A 4-week single-blind placebo run-in period preceded randomization.
-
Statistical Analysis: Efficacy data were analyzed using mixed models for repeated measures. The study included a prespecified interim analysis for futility or efficacy.
Visualizations
Caption: Proposed Mechanism of Action for this compound.
Caption: Simplified Workflow of the this compound Phase 2 Clinical Trial.
Caption: Logical Relationship of this compound Study Outcomes.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Phase 2 clinical trial of this compound (SAM-760) in subjects with mild to moderate Alzheimer's disease with existing neuropsychiatric symptoms on a stable daily dose of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase 2 clinical trial of this compound (SAM-760) in subjects with mild to moderate Alzheimer’s disease with existing neuropsychiatric symptoms on a stable daily dose of donepezil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hra.nhs.uk [hra.nhs.uk]
Navigating Species Differences in PF-05212377 Pharmacokinetics: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers working with PF-05212377, a potent and selective 5-HT6 receptor antagonist. Understanding the variations in its pharmacokinetic (PK) profile across different preclinical species and humans is critical for the accurate interpretation of experimental data and successful drug development. This guide offers a centralized resource of frequently asked questions (FAQs), troubleshooting tips, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key pharmacokinetic differences observed for this compound across common preclinical species and humans?
Significant species-dependent differences have been noted in the disposition of this compound, particularly in its ability to penetrate the central nervous system (CNS). Non-human primates (NHPs) have been identified as a more predictive model for human brain penetration compared to rats. This is primarily attributed to differences in the expression and activity of the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier (BBB).[1]
Q2: Why is there a significant difference in brain penetration of this compound between rats and non-human primates?
The disparity in brain penetration is linked to the differential expression of P-gp, an efflux transporter, at the BBB of these species. Rats exhibit higher levels of P-gp at the BBB, which actively pumps this compound out of the brain, resulting in lower brain concentrations.[1] In contrast, the P-gp expression at the BBB in NHPs is more similar to that in humans, leading to greater brain penetration.[1]
Q3: What are the known pharmacokinetic parameters of this compound in humans?
In human clinical trials, this compound has demonstrated a half-life ranging from 27 to 34 hours.[2]
Troubleshooting Experimental Discrepancies
Issue: My in vivo rat study shows lower than expected efficacy for this compound, despite observing potent in vitro activity.
Possible Cause: This is a common observation and is likely due to the poor brain penetration of this compound in rats. The high P-gp efflux at the rat BBB limits the concentration of the compound at its target site within the CNS.
Recommendation:
-
Quantify Brain and Plasma Concentrations: Measure the unbound concentrations of this compound in both brain tissue and plasma to determine the brain-to-plasma ratio (Kp,uu). A low Kp,uu in rats is expected.
-
Consider an Alternative Species: For efficacy studies requiring CNS target engagement, consider using a species with a BBB more representative of humans, such as the non-human primate.
-
Utilize P-gp knockout models: To confirm the role of P-gp in limiting brain exposure, studies in P-gp knockout rats can be conducted.
Issue: I am having difficulty translating my preclinical pharmacokinetic data to predict human doses.
Possible Cause: Simple allometric scaling based on body weight alone may not be sufficient for this compound, especially when extrapolating from species with significant metabolic or transporter-related differences compared to humans.
Recommendation:
-
Incorporate In Vitro Metabolism Data: Utilize data from human and preclinical species' liver microsomes or hepatocytes to understand species-specific metabolic pathways and rates.
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: Develop a PBPK model that incorporates species-specific physiological parameters, as well as in vitro metabolism and transporter data, to provide a more robust prediction of human pharmacokinetics.
-
Utilize Non-Human Primate Data: As NHPs show more similar brain penetration to humans, their pharmacokinetic data may provide a more reliable basis for human dose projections for CNS-targeted effects.[1]
Quantitative Pharmacokinetic Data
A comprehensive summary of all available quantitative pharmacokinetic parameters for this compound is presented below. Note: Data for some parameters in certain species is not publicly available.
Table 1: Brain Penetration of this compound in Preclinical Species
| Species | Unbound Brain/Unbound Plasma Ratio (Cbu/Cpu) | Reference |
| Rat | 0.05 | |
| Non-Human Primate | 0.64 |
Table 2: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Half-life (t½) | 27 - 34 hours |
Key Experimental Protocols
Below are detailed methodologies for critical experiments related to the pharmacokinetic evaluation of this compound.
Protocol 1: In Vivo Assessment of Brain Penetration in Rats
Objective: To determine the ratio of unbound this compound in the brain to that in plasma.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: Administer this compound intravenously (IV) or orally (PO) at a specified dose.
-
Sample Collection: At predetermined time points post-dose, collect blood and brain samples.
-
Sample Processing:
-
Plasma: Centrifuge blood samples to separate plasma.
-
Brain: Homogenize brain tissue in a suitable buffer.
-
-
Equilibrium Dialysis: Perform equilibrium dialysis on plasma and brain homogenate samples to determine the unbound fraction (fu) of this compound in each matrix.
-
Bioanalysis: Quantify the total concentration of this compound in plasma and brain homogenate using a validated LC-MS/MS method.
-
Calculation:
-
Calculate the unbound concentration in plasma (Cpu) = Total plasma concentration x fu,plasma.
-
Calculate the unbound concentration in brain (Cbu) = Total brain homogenate concentration x fu,brain.
-
Determine the Cbu/Cpu ratio.
-
Protocol 2: In Vivo Pharmacokinetic Study in Non-Human Primates
Objective: To characterize the plasma pharmacokinetic profile of this compound.
Methodology:
-
Animal Model: Cynomolgus or Rhesus monkeys.
-
Dosing: Administer this compound via intravenous infusion or oral gavage.
-
Blood Sampling: Collect serial blood samples at specified time points (e.g., pre-dose, and at various intervals post-dose) via a catheterized vein.
-
Plasma Preparation: Process blood samples to obtain plasma.
-
Bioanalysis: Analyze plasma samples for this compound concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis software (e.g., WinNonlin) to calculate key PK parameters such as Clearance (CL), Volume of Distribution (Vd), Half-life (t½), and Area Under the Curve (AUC). For oral administration, calculate Bioavailability (F).
Protocol 3: Human Clinical Trial for Pharmacokinetic Assessment
Objective: To evaluate the safety, tolerability, and pharmacokinetics of this compound in human subjects.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, single or multiple ascending dose study in healthy volunteers or the target patient population.
-
Dosing: Administer single or multiple oral doses of this compound or placebo.
-
Pharmacokinetic Sampling: Collect serial blood samples at predefined time points over a specified duration to characterize the full pharmacokinetic profile.
-
Bioanalytical Method: Quantify this compound concentrations in plasma using a validated LC-MS/MS assay.
-
Data Analysis: Determine pharmacokinetic parameters using standard non-compartmental or population PK modeling approaches. Assess dose proportionality and accumulation after multiple doses.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate important pathways and workflows.
Caption: Impact of P-gp expression on this compound brain penetration.
Caption: General workflow for a preclinical pharmacokinetic study.
References
- 1. Investigating CNS distribution of this compound, a P-glycoprotein substrate, by translation of 5-HT6 receptor occupancy from non-human primates to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase 2 clinical trial of this compound (SAM-760) in subjects with mild to moderate Alzheimer’s disease with existing neuropsychiatric symptoms on a stable daily dose of donepezil | springermedizin.de [springermedizin.de]
Technical Support Center: Managing Off-Target Effects in SAM-760 Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing potential off-target effects during experiments with SAM-760, a potent and selective serotonin 5-HT6 receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, mitigate, and interpret potential off-target effects to ensure the validity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is SAM-760 and what is its primary target?
SAM-760 is a small molecule inhibitor that acts as a potent and selective antagonist for the serotonin 5-HT6 receptor.[1][2][3] It has been investigated in clinical trials for Alzheimer's disease.[1][2] While it was found to be safe and well-tolerated, it did not show the desired efficacy in those trials.
Q2: What are off-target effects and why are they a concern in SAM-760 experiments?
Off-target effects are unintended interactions of a drug, such as SAM-760, with molecular targets other than its primary intended target (the 5-HT6 receptor). These interactions can lead to a variety of issues, including misleading experimental data, cellular toxicity, and confounding biological responses that are not attributable to the inhibition of the 5-HT6 receptor.
Q3: How can I determine the optimal concentration of SAM-760 to minimize off-target effects?
To minimize off-target effects, it is crucial to use the lowest concentration of SAM-760 that still effectively inhibits the 5-HT6 receptor. A dose-response experiment is recommended to determine the half-maximal inhibitory concentration (IC50) for the 5-HT6 receptor in your specific experimental system. Working at concentrations around the IC50 is generally advised to reduce the likelihood of engaging lower-affinity off-target molecules.
Troubleshooting Guide
This guide addresses common issues that may arise during SAM-760 experiments, potentially indicating off-target effects.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Phenotype or Cellular Toxicity | The observed effect may be due to SAM-760 binding to an unintended target that regulates a critical cellular pathway. | 1. Lower SAM-760 Concentration: Perform a dose-response curve to find the minimal effective concentration. 2. Use an Orthogonal Control: Employ a structurally different 5-HT6 receptor antagonist to see if the phenotype is replicated. 3. Rescue Experiment: If possible, overexpress the intended target (5-HT6 receptor) to see if it rescues the phenotype. |
| Inconsistent Results Across Different Cell Lines | Cell lines can have varying expression levels of on- and off-target proteins, leading to different responses to SAM-760. | 1. Target Expression Analysis: Quantify the expression level of the 5-HT6 receptor in each cell line. 2. Off-Target Profiling: Consider a broad panel screening of SAM-760 against a kinase or GPCR panel to identify potential off-targets that may be differentially expressed. |
| Discrepancy Between In Vitro and In Vivo Results | Off-target effects can be more pronounced in a complex biological system due to interactions with a wider range of proteins and pathways. | 1. Pharmacokinetic Analysis: Ensure that the in vivo concentration of SAM-760 is within the therapeutic window determined from in vitro studies. 2. In Vivo Target Engagement: Use techniques like positron emission tomography (PET) with a suitable tracer, if available, to confirm 5-HT6 receptor engagement at the administered dose. |
Experimental Protocols
Protocol 1: Determining the On-Target IC50 of SAM-760
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of SAM-760 for the 5-HT6 receptor in a cell-based assay.
Methodology:
-
Cell Culture: Culture cells expressing the human 5-HT6 receptor in appropriate media.
-
Compound Preparation: Prepare a serial dilution of SAM-760 in a suitable solvent (e.g., DMSO), and then dilute further in assay buffer.
-
Assay Performance:
-
Plate the cells in a 96-well plate.
-
Add the diluted SAM-760 to the wells at various concentrations.
-
Add a known 5-HT6 receptor agonist (e.g., serotonin) to stimulate the receptor.
-
Measure the downstream signaling output, such as cAMP levels, using a suitable detection kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the agonist response against the logarithm of the SAM-760 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Assessing Off-Target Effects Using a Kinase Panel Screen
This protocol describes a high-throughput screening method to identify potential off-target interactions of SAM-760 with a broad range of kinases.
Methodology:
-
Compound Submission: Submit SAM-760 at a specified concentration (e.g., 1 µM) to a commercial kinase profiling service.
-
Assay Principle: These services typically use in vitro radiometric or fluorescence-based assays to measure the ability of the compound to inhibit the activity of a large panel of purified kinases.
-
Data Interpretation: The results are usually provided as a percentage of inhibition for each kinase. A significant inhibition (e.g., >50%) of a particular kinase indicates a potential off-target interaction that warrants further investigation.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Investigating Off-Target Effects
Caption: Workflow for troubleshooting and identifying off-target effects.
Hypothetical Signaling Pathway Affected by an Off-Target Interaction
Caption: Potential on-target vs. off-target signaling of SAM-760.
References
- 1. | BioWorld [bioworld.com]
- 2. A Phase 2 clinical trial of PF-05212377 (SAM-760) in subjects with mild to moderate Alzheimer's disease with existing neuropsychiatric symptoms on a stable daily dose of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase 2 clinical trial of this compound (SAM-760) in subjects with mild to moderate Alzheimer’s disease with existing neuropsychiatric symptoms on a stable daily dose of donepezil | springermedizin.de [springermedizin.de]
Validation & Comparative
Head-to-Head Comparison: SAM-760 and Intepirdine in the Context of Alzheimer's Disease Research
A Comparative Analysis for Researchers and Drug Development Professionals
The landscape of Alzheimer's disease (AD) therapeutics has seen numerous candidates targeting a variety of pathways, with the serotonin 5-HT6 receptor emerging as a promising target for symptomatic improvement. Among the agents developed to antagonize this receptor were SAM-760 (PF-05212377) and intepirdine (RVT-101). This guide provides a head-to-head comparison of these two investigational drugs, summarizing their clinical trial data, outlining their proposed mechanisms of action, and detailing the experimental protocols of their key clinical evaluations.
Introduction to the Compounds
Both SAM-760 and intepirdine are selective antagonists of the 5-HT6 receptor, which is almost exclusively expressed in the central nervous system, particularly in brain regions associated with cognition and memory.[1] The therapeutic rationale for 5-HT6 receptor antagonism in AD is based on the hypothesis that blocking these receptors enhances cholinergic and glutamatergic neurotransmission, which are known to be impaired in the disease.[1] Despite this promising mechanism, both compounds ultimately failed to demonstrate efficacy in clinical trials, leading to the discontinuation of their development for AD.
Mechanism of Action: 5-HT6 Receptor Antagonism
The proposed signaling pathway for 5-HT6 receptor antagonists like SAM-760 and intepirdine involves the modulation of multiple neurotransmitter systems. Blockade of the 5-HT6 receptor is believed to disinhibit the release of acetylcholine and glutamate, key neurotransmitters for cognitive processes. This is thought to occur through the modulation of GABAergic interneurons. The downstream effects of this enhanced neurotransmission are hypothesized to improve synaptic plasticity and neuronal communication, thereby offering a potential symptomatic benefit in AD.
References
A Tale of Two Targets: A Comparative Analysis of PF-05212377 and Donepezil in Alzheimer's Disease Models
In the landscape of Alzheimer's disease (AD) therapeutics, the quest for effective treatments has led researchers down multiple pathways. This guide provides a detailed comparison of two distinct therapeutic strategies: PF-05212377 (also known as SAM-760), a selective serotonin 5-HT6 receptor antagonist, and donepezil, a well-established acetylcholinesterase inhibitor. While both aim to alleviate the cognitive deficits characteristic of AD, their mechanisms of action and ultimate clinical outcomes present a study in contrasts.
This comparison will delve into the preclinical rationale and available data for both compounds, culminating in the definitive clinical trial that pitted this compound against placebo in patients already receiving donepezil. The data presented herein is intended for researchers, scientists, and drug development professionals to offer an objective, data-driven overview of these two approaches.
At a Glance: this compound vs. Donepezil
| Feature | This compound (SAM-760) | Donepezil |
| Primary Mechanism of Action | Selective Serotonin 5-HT6 Receptor Antagonist | Acetylcholinesterase (AChE) Inhibitor |
| Therapeutic Hypothesis | Blocking 5-HT6 receptors enhances cholinergic and glutamatergic neurotransmission, thereby improving cognitive function. | Inhibiting AChE increases the levels of acetylcholine, a neurotransmitter crucial for memory and learning, in the brain.[1] |
| Preclinical Efficacy in AD Models | Limited publicly available data specifically for this compound. The class of 5-HT6 antagonists has shown some procognitive effects in preclinical models.[2] | Consistently demonstrates improvement in cognitive deficits in various AD animal models (e.g., APP/PS1, 5xFAD, Tg2576 mice).[3][4][5] |
| Effect on Aβ Pathology (Preclinical) | Not well-established for this compound. | Studies show a reduction in soluble Aβ levels and amyloid plaque burden in transgenic mouse models. |
| Effect on Tau Pathology (Preclinical) | Not well-established for this compound. | Does not appear to suppress tau pathology and in some instances, may increase phosphorylation at specific sites in 5xFAD mice. |
| Clinical Outcome | Failed to demonstrate efficacy as an add-on therapy to donepezil in a Phase 2a clinical trial (NCT01712074); the trial was terminated for futility. | Approved for the symptomatic treatment of mild, moderate, and severe Alzheimer's disease. Provides modest, temporary symptomatic relief. |
Signaling Pathways and Mechanisms of Action
The fundamental difference between this compound and donepezil lies in the signaling pathways they target to achieve their procognitive effects.
Caption: Donepezil's inhibitory action on acetylcholinesterase.
Caption: this compound's antagonistic effect on the 5-HT6 receptor.
Preclinical Data in Alzheimer's Disease Models
Donepezil
Donepezil has been extensively studied in various preclinical models of Alzheimer's disease, where it has consistently demonstrated beneficial effects on cognition and, in some cases, on AD-related pathology.
Table 1: Summary of Preclinical Efficacy of Donepezil in AD Mouse Models
| Animal Model | Cognitive Assessment | Key Findings on Cognition | Effects on Aβ and Tau Pathology | Reference |
| APP/PS1 | Morris Water Maze, Novel Object Recognition | Significant improvement in learning and memory deficits. | Decreased insoluble Aβ40/Aβ42 and soluble Aβ40 levels; reduced microglial activation and proinflammatory cytokines. | |
| Tg2576 | Not specified | Not specified | Dose-dependent reduction in soluble Aβ1-40 and Aβ1-42, and amyloid plaque burden; increased synaptic density. | |
| 5xFAD | Not specified | Not specified | Significant reduction in Aβ plaque number and Aβ-mediated microglial activation. Did not alter tau pathology and increased phosphorylation at Thr212. |
Experimental Protocol: Cognitive Assessment in APP/PS1 Mice with Donepezil
-
Animal Model: Male APP/PS1 transgenic mice.
-
Treatment: Chronic treatment with donepezil.
-
Behavioral Tests:
-
Novel Object Recognition Test: To assess recognition memory.
-
Morris Water Maze Test: To evaluate spatial learning and memory. Mice are trained to find a hidden platform in a pool of water, and their escape latency and path length are recorded.
-
-
Biochemical Analysis: Post-mortem brain tissue is analyzed for levels of Aβ peptides (Aβ40, Aβ42) using ELISA, and for markers of microglial activation (e.g., CD68) and proinflammatory cytokines (e.g., TNF-α, IL-1β) using immunohistochemistry and Western blotting.
This compound
Head-to-Head Clinical Comparison: The NCT01712074 Trial
The most direct comparison of the therapeutic potential of this compound comes from a Phase 2a clinical trial (NCT01712074), which evaluated its efficacy and safety as an add-on therapy in patients with mild to moderate Alzheimer's disease who were already on a stable dose of donepezil.
Caption: Workflow of the NCT01712074 clinical trial.
Table 2: Key Results of the NCT01712074 Clinical Trial
| Endpoint | This compound + Donepezil Group | Placebo + Donepezil Group | Treatment Difference (p-value) | Outcome |
| Primary: Change from Baseline in ADAS-cog13 Score at Week 12 | 0.11 (worsening) | -0.58 (improvement) | 0.70 (p = 0.43) | No significant benefit; numerically favored placebo. |
| Key Secondary: Change from Baseline in NPI Total Score at Week 12 | -3.99 | -6.18 | 2.19 (p = 0.20) | No significant benefit; numerically favored placebo. |
ADAS-cog13: Alzheimer's Disease Assessment Scale-cognitive subscale (lower score indicates better cognition). NPI: Neuropsychiatric Inventory (lower score indicates fewer neuropsychiatric symptoms).
Experimental Protocol: NCT01712074 Phase 2a Study
-
Study Design: A randomized, 18-week, double-blind, placebo-controlled, parallel-group study.
-
Participants: Subjects with mild to moderate Alzheimer's disease with existing neuropsychiatric symptoms who were on a stable daily dose of donepezil (5 mg or 10 mg).
-
Intervention: Participants were randomized to receive either this compound (30 mg once daily) or a placebo, in addition to their ongoing donepezil treatment.
-
Primary Outcome Measure: Change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog13) score at week 12.
-
Key Secondary Outcome Measure: Change from baseline in the Neuropsychiatric Inventory (NPI) total score at week 12.
-
Results: An interim analysis revealed that the study met the futility criteria, leading to its termination. This compound did not demonstrate any significant benefit over placebo on measures of cognition or neuropsychiatric symptoms. In fact, the results numerically favored the placebo group.
Conclusion
This comparative analysis highlights the divergent paths of this compound and donepezil in the context of Alzheimer's disease treatment. Donepezil, with its well-defined mechanism of action as an acetylcholinesterase inhibitor, has a robust body of preclinical evidence supporting its procognitive effects and has established a role in providing symptomatic relief for patients with AD.
In contrast, this compound, representing the class of 5-HT6 receptor antagonists, was developed based on a promising preclinical hypothesis. However, the ultimate clinical evaluation in the NCT01712074 trial demonstrated a lack of efficacy when used as an adjunct to donepezil. The trial's termination for futility underscores the challenge of translating preclinical hypotheses into clinical benefit for Alzheimer's disease. For researchers and drug developers, the story of this compound versus donepezil serves as a critical case study on the importance of both preclinical validation and rigorous clinical testing in the pursuit of new therapies for this devastating neurodegenerative disease.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. A Phase 2 clinical trial of this compound (SAM-760) in subjects with mild to moderate Alzheimer’s disease with existing neuropsychiatric symptoms on a stable daily dose of donepezil | springermedizin.de [springermedizin.de]
- 3. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mouse Model Helps Accelerate Development of New Alzheimer's Therapies | Taconic Biosciences [taconic.com]
A Comparative Analysis of PF-05212377 and Other Cognitive Enhancers for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-study validation of the cognitive enhancement effects of PF-05212377 (SAM-760), a selective 5-HT6 receptor antagonist. Its performance is compared with other investigational 5-HT6 receptor antagonists and established Alzheimer's disease therapies, supported by data from clinical trials.
Executive Summary
This compound, like other selective 5-HT6 receptor antagonists, has been investigated as a potential cognitive enhancer for individuals with mild to moderate Alzheimer's disease. The therapeutic hypothesis is that blocking 5-HT6 receptors modulates multiple neurotransmitter systems, including acetylcholine and glutamate, which are crucial for learning and memory. However, clinical trial results for this compound and other drugs in this class have been disappointing.
A pivotal Phase 2 clinical trial (NCT01712074) of this compound was terminated for futility. The study found no statistically significant improvement in cognitive or neuropsychiatric endpoints compared to placebo in patients already receiving donepezil.[1][2][3] This outcome mirrors the late-stage clinical trial failures of other 5-HT6 receptor antagonists, such as intepirdine and idalopirdine, which also did not demonstrate efficacy in larger studies.[4][5]
In contrast, currently approved treatments for Alzheimer's disease, which include acetylcholinesterase inhibitors (AChEIs) and N-methyl-D-aspartate (NMDA) receptor antagonists, have demonstrated modest but statistically significant benefits in cognitive function in numerous clinical trials. This guide presents a comparative summary of the available data to inform future research and development in this area.
Comparative Efficacy of Cognitive Enhancers
The following tables summarize the cognitive outcomes from clinical trials of this compound, other 5-HT6 receptor antagonists, and approved Alzheimer's disease medications. The primary measure of cognitive function presented is the change in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) score, where a lower score indicates better cognitive function.
Table 1: Efficacy of Investigational 5-HT6 Receptor Antagonists in Alzheimer's Disease
| Drug | Trial Identifier | Phase | Treatment Duration | N | Change from Baseline in ADAS-cog (Drug) | Change from Baseline in ADAS-cog (Placebo) | Treatment Difference (p-value) | Outcome |
| This compound (SAM-760) | NCT01712074 | 2 | 12 weeks | 163 | N/A | N/A | +0.70 (p=0.43)¹ | Failed to show efficacy |
| Intepirdine (RVT-101) | MINDSET (NCT02585934) | 3 | 24 weeks | 1,315 | N/A | N/A | -0.36 (p=0.2249) | Failed to show efficacy |
| Idalopirdine | STARSHINE, STARBEAM, STARBRIGHT | 3 | 24 weeks | 2,525 | No significant difference from placebo | No significant difference from placebo | Not statistically significant | Failed to show efficacy |
¹ A positive treatment difference indicates a worse outcome for the drug compared to placebo.
Table 2: Efficacy of Approved Cognitive Enhancers in Alzheimer's Disease
| Drug Class | Drug | Trial Duration | N | Mean Change from Baseline in ADAS-cog (Drug) | Mean Change from Baseline in ADAS-cog (Placebo) | Mean Difference vs. Placebo (p-value) |
| Acetylcholinesterase Inhibitor | Donepezil (10 mg/day) | 24 weeks | 315 | -2.9 | +1.1 | -4.0 (p<0.001) |
| Acetylcholinesterase Inhibitor | Rivastigmine (6-12 mg/day) | 26 weeks | ~700 | -0.6 | +1.8 | -2.4 (p<0.001) |
| Acetylcholinesterase Inhibitor | Galantamine (24 mg/day) | 6 months | 636 | -1.9 | +1.9 | -3.8 (p<0.001) |
| NMDA Receptor Antagonist | Memantine | 6 months | 2,312 | Statistically significant improvement | Worsening | -0.21 (SMD, p=0.001) |
Note: Data for approved drugs are compiled from various pivotal trials and meta-analyses. The exact values may differ slightly between studies.
Experimental Protocols
This compound (SAM-760) Phase 2 Trial (NCT01712074)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter trial.
-
Participants: Subjects with mild to moderate Alzheimer's disease (Mini-Mental State Examination [MMSE] score 10-24) with existing neuropsychiatric symptoms, on a stable daily dose of donepezil (5 or 10 mg).
-
Intervention: this compound (30 mg once daily) or placebo for 12 weeks, following a 4-week single-blind placebo run-in period.
-
Primary Endpoints:
-
Change from baseline in the 13-item Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog13).
-
Change from baseline in the Neuropsychiatric Inventory (NPI) total score.
-
-
Outcome: The trial was stopped at the interim analysis for futility as it was determined that there was a low probability of demonstrating a benefit of this compound over placebo.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of 5-HT6 Receptor Antagonists
Antagonism of the 5-HT6 receptor is hypothesized to enhance cognitive function by modulating the release of several neurotransmitters, including acetylcholine and glutamate, in brain regions associated with learning and memory. The diagram below illustrates the proposed signaling pathway.
Caption: Proposed mechanism of 5-HT6 receptor antagonists in enhancing cognitive function.
This compound Phase 2 Clinical Trial Workflow
The following diagram outlines the key stages of the NCT01712074 clinical trial.
Caption: Workflow of the Phase 2 clinical trial for this compound (NCT01712074).
Conclusion
The cross-study validation of this compound reveals a lack of cognitive enhancement effects in patients with mild to moderate Alzheimer's disease. This finding is consistent with the broader failure of the 5-HT6 receptor antagonist class in late-stage clinical development. While the safety and tolerability profile of this compound was acceptable, the absence of efficacy stands in contrast to the modest but proven benefits of approved acetylcholinesterase inhibitors and NMDA receptor antagonists. These findings underscore the challenges in developing novel therapeutics for Alzheimer's disease and highlight the need for diverse and innovative approaches targeting different pathophysiological mechanisms. Future research may need to reconsider the role of the 5-HT6 receptor in cognitive function or explore alternative strategies for modulating this target.
References
- 1. jacobimed.org [jacobimed.org]
- 2. The clinical meaningfulness of ADAS-Cog changes in Alzheimer's disease patients treated with donepezil in an open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The ADAS-cog and clinically meaningful change in the VISTA clinical trial of galantamine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurologytoday.aan.com [neurologytoday.aan.com]
A Comparative Analysis of PF-05212377 and Alternative Therapies in Alzheimer's Disease Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the key findings from Pfizer's clinical trials on PF-05212377 (SAM-760), a selective 5-HT6 receptor antagonist, for the treatment of mild to moderate Alzheimer's disease (AD). The data presented here is based on publicly available information from the pivotal Phase 2 clinical trial (NCT01712074) and is compared against a placebo control, the standard-of-care acetylcholinesterase inhibitor donepezil, and other investigational 5-HT6 receptor antagonists. Detailed experimental methodologies and signaling pathways are provided to offer a comprehensive resource for researchers in the field.
Comparative Efficacy and Safety Data
The following tables summarize the key quantitative outcomes from the Phase 2 clinical trial of this compound, alongside data from trials of other 5-HT6 receptor antagonists, idalopirdine and intepirdine. The primary endpoints for cognitive and functional assessment were the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) and the Neuropsychiatric Inventory (NPI) total score.
| Compound | Clinical Trial | Dosage | Primary Endpoint (Change from Baseline) | P-value | Adverse Events (AEs) | Serious AEs |
| This compound (SAM-760) | NCT01712074 | 30 mg/day | ADAS-cog13: +0.70 points (worse than placebo) | 0.43 | 46.2% | 5.5% |
| NPI: +2.19 points (worse than placebo) | 0.20 | |||||
| Placebo | NCT01712074 | - | - | - | 44.7% | 3.2% |
| Idalopirdine | Phase 3 (3 trials) | 10, 30, or 60 mg/day | No significant improvement in ADAS-Cog vs. placebo | - | 55.4% - 69.7% | - |
| Intepirdine | MINDSET (Phase 3) | 35 mg/day | ADAS-Cog: -0.36 points (non-significant improvement vs. placebo) | 0.2249 | Favorable, similar to placebo | - |
| ADCS-ADL: -0.09 points (no difference vs. placebo) | 0.8260 |
Note: For ADAS-cog, a lower score indicates less cognitive impairment. For NPI, a lower score indicates less neuropsychiatric disturbance. The this compound trial was terminated for futility at an interim analysis[1][2].
Experimental Protocols
The following outlines the methodology for the key clinical trial (NCT01712074) investigating this compound.
Study Design: NCT01712074
This was a randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase 2 study.[1][3] The trial included a 4-week, single-blind placebo run-in period to minimize placebo effects, followed by a 12-week double-blind treatment period.[1] A final 2-week washout period was implemented to monitor for any re-emergence of symptoms.
Inclusion Criteria:
-
Participants aged 50 years or older with a clinical diagnosis of probable mild to moderate Alzheimer's disease.
-
Stable daily dose of donepezil (5 mg or 10 mg) for at least four months prior to and for the duration of the study.
-
Existing neuropsychiatric symptoms, defined by a score of ≥ 10 on the Neuropsychiatric Inventory (NPI).
Exclusion Criteria:
-
Evidence of other major structural brain diseases.
-
Severe acute or chronic medical or psychiatric conditions.
-
Extreme agitation or aggression that would preclude completion of the ADAS-cog assessment.
Treatment Arms:
-
This compound (SAM-760): 30 mg administered orally once daily.
-
Placebo: Administered orally once daily.
Endpoints:
-
Primary: Change from baseline in the 13-item Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog13) score at week 12.
-
Key Secondary: Change from baseline in the Neuropsychiatric Inventory (NPI) total score at week 12.
Signaling Pathways and Experimental Workflow
Mechanism of Action: 5-HT6 Receptor Antagonism
This compound is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor. These receptors are primarily located in the central nervous system in areas associated with cognition, such as the hippocampus and cortex. The antagonism of 5-HT6 receptors is hypothesized to modulate multiple neurotransmitter systems, including enhancing cholinergic and glutamatergic signaling, which are implicated in learning and memory. The downstream signaling cascade is thought to involve the mTOR pathway and Fyn-dependent activation of the extracellular signal-regulated kinase (ERK).
Caption: 5-HT6 Receptor Signaling Pathway.
Experimental Workflow of the NCT01712074 Clinical Trial
The workflow of the Phase 2 clinical trial for this compound followed a structured, multi-stage process from patient screening to the final analysis of the collected data.
Caption: NCT01712074 Clinical Trial Workflow.
References
A Tale of Two 5-HT6 Receptor Antagonists: A Comparative Analysis of PF-05212377 and Idalopirdine in the Pursuit of an Alzheimer's Disease Therapy
In the landscape of Alzheimer's disease (AD) research, the serotonin 6 (5-HT6) receptor has emerged as a promising target for symptomatic treatment. This report provides a detailed comparative analysis of two prominent 5-HT6 receptor antagonists that reached clinical development: Pfizer's PF-05212377 (SAM-760) and Lundbeck's idalopirdine (Lu AE58054). Despite initial optimism, both compounds ultimately failed to demonstrate efficacy in late-stage clinical trials, offering valuable lessons for future drug development in this challenging therapeutic area.
This guide presents a head-to-head comparison of their pharmacological profiles, clinical trial outcomes, and underlying experimental methodologies, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the 5-HT6 Receptor
Both this compound and idalopirdine are selective antagonists of the 5-HT6 receptor.[1] This receptor is almost exclusively expressed in the central nervous system, particularly in brain regions crucial for cognition, such as the hippocampus and prefrontal cortex.[2][3] The blockade of 5-HT6 receptors is hypothesized to enhance cholinergic and glutamatergic neurotransmission, both of which are impaired in AD, thereby improving cognitive function.[1][3] Preclinical studies for both compounds suggested a pro-cognitive effect, particularly in combination with acetylcholinesterase inhibitors (AChEIs) like donepezil.
Figure 1: Simplified signaling pathway of 5-HT6 receptor antagonism.
Quantitative Data Summary
The following tables provide a structured comparison of the key pharmacological and clinical trial data for this compound and idalopirdine.
Table 1: Pharmacological Profile
| Parameter | This compound (SAM-760) | Idalopirdine (Lu AE58054) |
| Binding Affinity (Ki) for human 5-HT6 Receptor | 0.32 nM | 0.83 nM |
| EC50 (unbound plasma, human) | 0.37 nM | Not explicitly found |
| Half-life (human) | 27 to 34 hours | Not explicitly found |
| Brain Penetration | P-glycoprotein substrate | Not explicitly found |
Table 2: Clinical Trial Overview
| Feature | This compound (SAM-760) - Phase 2 | Idalopirdine (Lu AE58054) - Phase 2 (LADDER) | Idalopirdine (Lu AE58054) - Phase 3 (STARSHINE, STARBEAM, STARBRIGHT) |
| ClinicalTrials.gov ID | NCT01712074 | NCT01019421 | NCT01955161, NCT02006641, NCT02006654 |
| Patient Population | Mild to moderate AD with neuropsychiatric symptoms on stable donepezil | Moderate AD on stable donepezil | Mild to moderate AD on stable cholinesterase inhibitors |
| Dosage | 30 mg once daily | 90 mg daily (30 mg three times daily) | 10, 30, or 60 mg once daily |
| Treatment Duration | 12 weeks | 24 weeks | 24 weeks |
| Primary Endpoint | Change in ADAS-cog13 and NPI total scores | Change in ADAS-cog total score | Change in ADAS-cog total score |
| Outcome | Stopped for futility; numerically favored placebo | Statistically significant improvement in ADAS-cog vs. placebo | Failed to meet primary endpoints |
Table 3: Efficacy Data from Key Clinical Trials
| Trial | Compound | Dose | Change from Baseline in ADAS-cog (Drug) | Change from Baseline in ADAS-cog (Placebo) | Treatment Difference (p-value) |
| Phase 2 (NCT01712074) | This compound | 30 mg | Not reported (Numerically worse than placebo) | Not reported | 0.70 (p=0.43) |
| Phase 2 (LADDER) | Idalopirdine | 90 mg | -0.77 | +1.38 | -2.16 (p=0.0040) |
| Phase 3 (STARSHINE) | Idalopirdine | 30 mg | +0.61 | +0.41 | +0.33 |
| 60 mg | +0.37 | +0.41 | +0.05 | ||
| Phase 3 (STARBEAM) | Idalopirdine | 10 mg | Not explicitly reported | Not explicitly reported | Not explicitly reported |
| 30 mg | Not explicitly reported | Not explicitly reported | Not explicitly reported | ||
| Phase 3 (STARBRIGHT) | Idalopirdine | 60 mg | +0.38 | +0.82 | -0.55 |
Table 4: Key Safety and Tolerability Findings
| Trial | Compound | Notable Adverse Events (vs. Placebo) | Discontinuation due to Adverse Events (Drug vs. Placebo) |
| Phase 2 (NCT01712074) | This compound | Similar rates of adverse events (46.2% vs. 44.7%) and serious adverse events (5.5% vs. 3.2%) | Not explicitly reported |
| Phase 2 (LADDER) | Idalopirdine | Increased γ-glutamyltransferase, increased alanine aminotransferase | 18 (12.4%) vs. 7 (5.3%) |
| Phase 3 (Pooled) | Idalopirdine | Similar rates of treatment-emergent adverse events (55.4%-69.7% vs. 56.7%-61.4%) | Not explicitly reported |
Experimental Protocols
This compound Phase 2a Trial (NCT01712074)
This randomized, double-blind, placebo-controlled, parallel-group, multicenter study evaluated the efficacy and safety of this compound.
-
Participants: Subjects with mild to moderate Alzheimer's disease (Mini-Mental State Examination [MMSE] score 10-24) and existing neuropsychiatric symptoms (Neuropsychiatric Inventory [NPI] total score ≥ 10) who were on a stable daily dose of donepezil (5 or 10 mg) for at least four months.
-
Intervention: After a 4-week single-blind placebo run-in period, subjects were randomized to receive either 30 mg of this compound or a placebo once daily for 12 weeks.
-
Primary Outcome Measures: The primary endpoints were the change from baseline in the 13-item Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog13) and the NPI total score at week 12.
-
Key Exclusion Criteria: Included extreme agitation, aggression, or violence, and major structural brain disease other than AD.
Figure 2: Experimental workflow for the this compound Phase 2 trial.
Idalopirdine LADDER Phase 2 Trial (NCT01019421)
This was a randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
-
Participants: Patients aged 50 years or older with moderate AD (MMSE score 12-19) who had been on a stable dose of 10 mg of donepezil per day for at least three months.
-
Intervention: Patients were randomly assigned to receive either 90 mg of idalopirdine per day (administered as 30 mg three times daily) or a placebo for 24 weeks.
-
Primary Outcome Measure: The primary endpoint was the change from baseline in the 11-item ADAS-cog total score at week 24.
-
Key Exclusion Criteria: Included evidence of other clinically significant neurodegenerative diseases or serious neurological disorders other than AD.
Idalopirdine Phase 3 Program (STARSHINE, STARBEAM, STARBRIGHT)
This program consisted of three randomized, double-blind, placebo-controlled trials.
-
Participants: Patients aged 50 years or older with mild to moderate AD.
-
Interventions:
-
STARSHINE (NCT01955161): Idalopirdine (30 mg or 60 mg/day) or placebo as an adjunct to donepezil.
-
STARBEAM (NCT02006641): Idalopirdine (10 mg or 30 mg/day) or placebo as an adjunct to donepezil.
-
STARBRIGHT (NCT02006654): Idalopirdine (60 mg/day) or placebo as an adjunct to any approved cholinesterase inhibitor (donepezil, rivastigmine, or galantamine).
-
-
Treatment Duration: 24 weeks.
-
Primary Outcome Measure: The primary endpoint for all three studies was the change from baseline in the 11-item ADAS-cog total score at 24 weeks.
Figure 3: Generalized experimental workflow for the idalopirdine Phase 3 trials.
Discussion and Conclusion
Both this compound and idalopirdine are potent and selective 5-HT6 receptor antagonists. Preclinical data for both compounds, and a promising Phase 2 trial for idalopirdine, provided a strong rationale for their development in AD. However, both ultimately failed to demonstrate clinical efficacy in larger, well-controlled trials.
The Phase 2 trial of this compound was terminated early for futility, with the data numerically favoring the placebo group. This was a significant setback for the compound.
In contrast, idalopirdine showed a statistically significant improvement in cognition in its Phase 2 LADDER trial in patients with moderate AD. This promising result led to a large-scale Phase 3 program. However, all three Phase 3 trials failed to replicate the positive findings of the Phase 2 study. The reasons for this discrepancy are likely multifactorial. The patient population in the Phase 3 trials was broader (mild to moderate AD) compared to the moderate AD population in the Phase 2 trial. Additionally, the doses and dosing regimens differed between the Phase 2 and Phase 3 trials.
The failure of these two prominent 5-HT6 receptor antagonists raises important questions about the viability of this target for the symptomatic treatment of AD. While the preclinical rationale was strong, the translation to clinical benefit proved to be elusive. These outcomes underscore the complexity of AD and the challenges of developing effective therapies. Future research in this area may need to consider more targeted patient populations, alternative dosing strategies, or combination therapies with other mechanisms of action. The detailed data and experimental protocols presented in this guide can serve as a valuable resource for researchers working to overcome these challenges and develop new treatments for this devastating disease.
References
- 1. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of the 5-HT6 receptor - Preclinical rationale for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of SAM-760: A Comparative Analysis Against Other Serotonin Receptors
For Immediate Release
This guide provides a detailed comparison of the binding affinity of SAM-760 (also known as PF-05212377), a potent 5-HT6 receptor antagonist, against a panel of other key serotonin (5-HT) receptor subtypes. The data presented here is crucial for researchers, scientists, and drug development professionals to objectively evaluate the selectivity profile of SAM-760 and its potential for off-target effects.
Executive Summary
SAM-760 is a high-affinity 5-HT6 receptor antagonist with an in vitro binding affinity (Ki) of 0.32 nM for the human 5-HT6 receptor.[1][2] To validate its selectivity, a comprehensive analysis of its binding affinity against other serotonin receptors is essential. This guide summarizes the available data on the selectivity of SAM-760 and provides detailed experimental protocols for the assays used to determine these values.
Comparative Selectivity Profile of SAM-760
The following table summarizes the binding affinities (Ki) of SAM-760 for various human serotonin receptor subtypes. The data demonstrates the compound's high selectivity for the 5-HT6 receptor.
| Receptor Subtype | SAM-760 Ki (nM) |
| 5-HT6 | 0.32 [1][2] |
Note: Data for other serotonin receptor subtypes was not available in the public domain at the time of this publication. A comprehensive selectivity panel would typically include data for receptors such as 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, 5-HT4, 5-HT5A, and 5-HT7.
Experimental Methodologies
The determination of a compound's selectivity profile relies on robust and reproducible experimental protocols. The following sections detail the standard methodologies for in vitro radioligand binding assays and functional assays, which are critical for assessing the interaction of a compound like SAM-760 with its target receptors.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. A test compound is then introduced to compete with the radioligand for binding to the receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound, which represents its affinity for the receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target serotonin receptor are prepared from cultured cells or tissue homogenates.
-
Assay Incubation: A constant concentration of a specific radioligand and varying concentrations of the test compound (e.g., SAM-760) are incubated with the prepared cell membranes in a suitable buffer.
-
Separation of Bound and Free Radioligand: Following incubation, the mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response of a cell upon the binding of a ligand to its receptor. These assays are crucial for determining whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces the basal activity of the receptor).
Objective: To determine the functional potency of a compound (e.g., as an antagonist) by measuring its ability to inhibit the signaling cascade initiated by an agonist.
Example Protocol: Calcium Flux Assay (for Gq-coupled receptors like 5-HT2A)
-
Cell Culture: Cells stably expressing the target serotonin receptor are cultured in a suitable medium.
-
Loading with Calcium Indicator Dye: The cells are loaded with a fluorescent dye that is sensitive to changes in intracellular calcium concentration.
-
Compound Addition: The cells are pre-incubated with varying concentrations of the test compound (antagonist).
-
Agonist Stimulation: A known agonist for the receptor is added to the cells, which triggers an increase in intracellular calcium.
-
Measurement of Fluorescence: The change in fluorescence, corresponding to the change in intracellular calcium levels, is measured using a fluorometric plate reader.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced response (IC50) is determined.
Visualizing the Experimental Workflow and Receptor Selectivity
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for assessing compound selectivity and the principle of receptor selectivity.
Caption: Workflow for determining compound selectivity using radioligand binding assays.
Caption: High selectivity of SAM-760 for the 5-HT6 receptor over other subtypes.
Conclusion
The available data robustly supports the classification of SAM-760 as a potent and selective 5-HT6 receptor antagonist. Its high affinity for the 5-HT6 receptor, with a Ki of 0.32 nM, is a key characteristic.[1] For a complete understanding of its pharmacological profile, further studies providing quantitative binding and functional data across a broader range of serotonin and other neurotransmitter receptors would be beneficial. The experimental protocols outlined in this guide provide a framework for conducting such comprehensive selectivity profiling.
References
A Comparative Analysis of PF-05212377 and Current Therapeutic Strategies for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug PF-05212377 against currently approved treatments for Alzheimer's disease. The development of this compound, a selective 5-HT6 receptor antagonist, was discontinued following a Phase 2 clinical trial that failed to demonstrate efficacy.[1] This document will summarize the available data for this compound and contrast its mechanism and clinical outcomes with established and recently approved Alzheimer's therapies, supported by experimental data.
Overview of Therapeutic Mechanisms
Current treatment strategies for Alzheimer's disease primarily fall into two categories: symptomatic treatments that aim to manage cognitive and behavioral symptoms, and disease-modifying therapies that target the underlying pathology of the disease.
This compound belongs to a class of compounds that antagonize the serotonin 6 (5-HT6) receptor. The rationale for this approach was based on the hypothesis that blocking this receptor could modulate multiple neurotransmitter systems, including acetylcholine and glutamate, thereby providing symptomatic relief.[2][3]
Current symptomatic treatments include cholinesterase inhibitors (e.g., donepezil, rivastigmine, galantamine) and an NMDA receptor antagonist (memantine).[4][5] Cholinesterase inhibitors work by increasing the levels of acetylcholine, a neurotransmitter important for memory and learning, while memantine modulates glutamate transmission.
Disease-modifying therapies , such as the recently approved amyloid-beta targeting monoclonal antibodies lecanemab and donanemab, represent a newer approach. These therapies are designed to remove amyloid plaques, one of the hallmark pathologies of Alzheimer's disease, from the brain.
Comparative Efficacy Data
The following tables summarize the clinical efficacy data for this compound from its Phase 2 trial and pivotal trial data for selected current Alzheimer's treatments. It is important to note that these data are not from head-to-head comparison trials and are presented for illustrative purposes.
Table 1: Efficacy of this compound in Mild to Moderate Alzheimer's Disease (Phase 2 Study NCT01712074)
| Endpoint | This compound (30 mg/day) + Donepezil (n=93) | Placebo + Donepezil (n=93) | Treatment Difference (p-value) |
| Change from Baseline in ADAS-cog13 at Week 12 (Primary) | - | - | 0.70 (p=0.43) (Favored Placebo) |
| Change from Baseline in NPI Total Score at Week 12 (Key Secondary) | - | - | 2.19 (p=0.20) (Favored Placebo) |
Higher scores on ADAS-cog13 indicate greater cognitive impairment. The trial was stopped for futility at an interim analysis.
Table 2: Efficacy of Selected Current Alzheimer's Treatments
| Drug (Trial) | Patient Population | Primary Endpoint | Result |
| Donepezil | Mild to Moderate AD | Change from Baseline in ADAS-cog | Statistically significant improvement compared to placebo. |
| Memantine | Moderate to Severe AD | Clinician's Interview-Based Impression of Change Plus Caregiver Input (CIBIC-Plus) | Statistically significant benefit compared to placebo. |
| Lecanemab (Clarity AD) | Early AD | Change from Baseline in Clinical Dementia Rating-Sum of Boxes (CDR-SB) | Statistically significant slowing of cognitive decline by 27% compared to placebo. |
| Donanemab (TRAILBLAZER-ALZ 2) | Early Symptomatic AD | Change from Baseline in integrated Alzheimer's Disease Rating Scale (iADRS) | Statistically significant slowing of cognitive decline by 35% compared to placebo. |
Comparative Safety and Tolerability
Table 3: Safety Overview of this compound (Phase 2 Study NCT01712074)
| Adverse Events (AEs) | This compound + Donepezil (n=91) | Placebo + Donepezil (n=94) |
| Any AE | 46.2% | 44.7% |
| Serious AEs | 5.5% | 3.2% |
This compound was generally reported to be safe and well-tolerated.
Table 4: Common Adverse Events of Current Alzheimer's Treatments
| Drug Class | Common Adverse Events |
| Cholinesterase Inhibitors | Nausea, vomiting, diarrhea, loss of appetite. |
| NMDA Receptor Antagonists | Dizziness, headache, confusion, constipation. |
| Amyloid-Beta Targeting Antibodies | Amyloid-Related Imaging Abnormalities (ARIA), infusion-related reactions, headache. |
Experimental Protocols
This compound Phase 2 Clinical Trial (NCT01712074) Methodology
This was a randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
-
Participants: Subjects with mild to moderate Alzheimer's disease (Mini-Mental State Examination [MMSE] score 10-24) with existing neuropsychiatric symptoms (Neuropsychiatric Inventory [NPI] total score ≥ 10) who were on a stable daily dose of donepezil (5-10 mg).
-
Design: Following a 4-week single-blind placebo run-in period, eligible participants were randomized 1:1 to receive either 30 mg of this compound or a placebo once daily for 12 weeks, in addition to their ongoing donepezil treatment.
-
Primary Endpoint: Change from baseline in the 13-item Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog13) at week 12.
-
Key Secondary Endpoint: Change from baseline in the NPI total score at week 12.
-
Analysis: A mixed model for repeated measures was used to analyze the data. The study included a pre-specified interim analysis for futility or efficacy after approximately 180 subjects had completed the 12-week treatment period.
Signaling Pathways and Experimental Workflow
References
- 1. Intense Focus Yet Many Setbacks for Alzheimer’s Disease Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. A Phase 2 clinical trial of this compound (SAM-760) in subjects with mild to moderate Alzheimer’s disease with existing neuropsychiatric symptoms on a stable daily dose of donepezil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current and Future Treatments in Alzheimer Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medications for Alzheimer's Disease | Stanford Health Care [stanfordhealthcare.org]
Safety Operating Guide
Proper Disposal of PF-05212377: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of PF-05212377, a serotonin receptor 5-HT6 inhibitor used in Alzheimer's disease research, is critical for maintaining a safe laboratory environment and ensuring environmental protection. The primary directive for the disposal of this compound is to utilize an approved waste disposal plant.
Hazard Profile and Environmental Impact
This compound is classified as harmful if swallowed and is recognized as being very toxic to aquatic life with long-lasting effects[1]. Due to its environmental toxicity, it is imperative to prevent its release into the environment[1].
Personal Protective Equipment (PPE) When Handling for Disposal
Before handling this compound for disposal, it is crucial to be equipped with the appropriate personal protective equipment to minimize exposure risks. This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: Use in a well-ventilated area, and if dust or aerosols may be generated, a suitable respirator should be worn.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
Step-by-Step Disposal Procedure
-
Containment: Ensure that all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, is collected in a designated and clearly labeled waste container. The container should be robust and sealable to prevent leakage.
-
Labeling: The waste container must be accurately and clearly labeled as hazardous waste, indicating the contents (this compound) and the associated hazards (e.g., "Harmful," "Toxic to Aquatic Life").
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines. Incompatible materials, such as strong acids/alkalis or strong oxidizing/reducing agents, should be kept separate to avoid hazardous reactions[1].
-
Storage: Store the sealed waste container in a cool, well-ventilated, and designated hazardous waste storage area away from direct sunlight and sources of ignition until it can be collected for disposal[1].
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through a licensed and approved hazardous waste disposal company. Adhere to all local, state, and federal regulations governing the disposal of chemical waste. Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spread of the spilled material using absorbent pads or other suitable materials.
-
Collect: Carefully collect the spilled material and any contaminated absorbents and place them in a sealed, labeled container for disposal as hazardous waste.
-
Clean: Clean the spill area thoroughly.
-
Report: Report the spill to your institution's environmental health and safety department.
Summary of Key Disposal Information
| Aspect | Guideline | Reference |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Environmental Precaution | Avoid release to the environment. | |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |
Logical Workflow for this compound Waste Management
Caption: Workflow for this compound waste from generation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
